Pilsicainide Hydrochloride
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSVDHCTCLGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057860 | |
| Record name | Pilsicainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88069-49-2 | |
| Record name | Pilsicainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilsicainide hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilsicainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pilsicainide Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PILSICAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pilsicainide hydrochloride as a class 1c antiarrhythmic agent
An In-depth Technical Guide to Pilsicainide Hydrochloride: A Class 1c Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a Class 1c antiarrhythmic agent utilized primarily for the management of cardiac arrhythmias.[1] Developed by Suntory Holdings Limited and first released in Japan in 1991, it is marketed under the brand name Sunrythm®.[2] This technical guide provides a comprehensive overview of pilsicainide, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a particular emphasis on the underlying experimental data and protocols for the intended scientific audience.
Core Compound Profile
| Feature | Description |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide hydrochloride |
| CAS Number | 88069-67-4 (pilsicainide), 88069-49-2 (this compound) |
| Molecular Formula | C₁₇H₂₄N₂O · HCl |
| Molar Mass | 308.85 g/mol |
| Class | Class 1c Antiarrhythmic Agent |
Mechanism of Action
Pilsicainide exerts its antiarrhythmic effect primarily by blocking the fast inward sodium channels (Naᵥ1.5) in cardiac myocytes.[2][3][4][5] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, a characteristic that underlies its use-dependent properties.[2][6] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, pilsicainide achieves the following:
-
Decreased Rate of Depolarization: It slows the maximum rate of rise of the action potential (Vmax), leading to a reduction in the excitability of cardiac tissue.[2][7]
-
Slowed Conduction Velocity: The drug dose-dependently delays impulse conduction through the myocardium, particularly in the atria and the His-Purkinje system.[2][4][6]
-
Prolongation of the Effective Refractory Period (ERP): Pilsicainide prolongs the atrial ERP, contributing to the termination of re-entrant arrhythmias.[8][9][10]
Notably, pilsicainide is considered a "pure" sodium channel blocker, as it does not significantly affect potassium or calcium channels, nor the overall duration of the action potential.[2] Its effects have a slow onset and offset, resulting in a prolonged recovery time from channel blockade, a hallmark of Class 1c agents.[2]
Signaling and Electrophysiological Pathway
The following diagram illustrates the effect of pilsicainide on the cardiac action potential.
References
- 1. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilsicainide - Wikipedia [en.wikipedia.org]
- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 4. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 6. What is Pilsicainide used for? [synapse.patsnap.com]
- 7. Effect of sodium channel blocker, this compound, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sodium channel blocker, pilsicainide, produces atrial post-repolarization refractoriness through the reduction of sodium channel availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Pilsicainide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilsicainide hydrochloride is a potent Class Ic antiarrhythmic agent primarily utilized for the management of both supraventricular and ventricular tachyarrhythmias.[1] Marketed in Japan under the trade name Sunrythm®, it was developed by Suntory Holdings Limited and first introduced in 1991.[2] Its pharmacological activity is centered on the selective and potent blockade of fast inward sodium channels (Nav1.5) within cardiac myocytes.[2][3][4] This action slows the rapid depolarization phase of the cardiac action potential, thereby decreasing conduction velocity and prolonging the effective refractory period, ultimately suppressing arrhythmogenesis.[2][3][5] Pilsicainide exhibits use-dependent binding characteristics, with a higher affinity for open and inactivated channel states, and demonstrates slow onset and offset kinetics.[2][3] It is distinguished as a "pure" sodium channel blocker, lacking significant effects on other cardiac ion channels such as potassium and calcium channels.[2] This guide provides an in-depth review of the pharmacological profile of pilsicainide, summarizing its mechanism of action, pharmacodynamic and pharmacokinetic properties, safety profile, and the key experimental methodologies used in its characterization.
Introduction
Pilsicainide is a lidocaine derivative classified as a Class Ic antiarrhythmic agent according to the Vaughan Williams classification.[1][6] Its primary clinical indications include the treatment and prevention of cardiac arrhythmias, with proven efficacy in managing atrial fibrillation (AF) and paroxysmal supraventricular tachycardia (PSVT).[1][3][5] By modulating cardiac electrophysiology through potent sodium channel inhibition, pilsicainide helps restore and maintain normal sinus rhythm.[2][5] Its effectiveness has been demonstrated in both acute conversion of recent-onset AF and long-term maintenance therapy for chronic AF.[1][2]
Mechanism of Action
The antiarrhythmic effect of pilsicainide is achieved through the selective blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[5]
Molecular Interaction: Pilsicainide's interaction with the Nav1.5 sodium channel is state-dependent, a characteristic feature of many antiarrhythmic drugs. It displays a greater affinity for channels in the open and inactivated states compared to the resting state.[2][3] This "use-dependent" or "rate-dependent" blockade means its inhibitory effect is more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2][3] The drug binds to a common receptor site accessible from both the intracellular and extracellular sides of the cell membrane.[2][7] Furthermore, pilsicainide is characterized by slow binding and unbinding kinetics, which contributes to a prolonged recovery time from blockade and its potent antiarrhythmic activity.[2]
Electrophysiological Consequences: The primary consequence of INa blockade is a reduction in the maximum rate of depolarization (Vmax) of the action potential.[2][5] This leads to several key electrophysiological changes:
-
Slowed Conduction Velocity: The speed of electrical impulse propagation is decreased throughout the cardiac conduction system, including the atria, atrioventricular (AV) node, and the His-Purkinje system.[3][5]
-
Prolonged Refractory Period: Pilsicainide prolongs the effective refractory period (ERP) of cardiac tissues, making them less excitable and reducing the likelihood of re-entrant arrhythmias.[3][8][9]
-
Minimal Effect on Action Potential Duration: Unlike other classes of antiarrhythmics, pilsicainide does not significantly alter the overall duration of the action potential.[2][5]
Pharmacodynamics
The pharmacodynamic effects of pilsicainide manifest as distinct changes in cardiac electrophysiology, which can be monitored via electrocardiogram (ECG) and intracardiac recordings.
Electrophysiological and Hemodynamic Effects: Clinical studies have quantified the in vivo effects of pilsicainide. A single oral dose can significantly prolong the sinoatrial conduction time, AH and HV intervals, and the effective refractory period of the right ventricle.[10] ECG parameters such as the PQ interval, QRS width, and QTc interval are also significantly prolonged.[10][11] Hemodynamic effects observed after administration include a transient increase in heart rate and mean pulmonary arterial pressure, with a decrease in the stroke volume index.[10] The minimal effective plasma concentration for the suppression of supraventricular tachycardia has been estimated to be greater than 0.5 µg/ml.[10]
| Parameter | Effect | Reference |
| ECG Intervals | ||
| PQ Interval | Prolonged | [10][11] |
| QRS Width | Prolonged | [10] |
| QTc Interval | Prolonged | [10] |
| Intracardiac Intervals | ||
| Sinoatrial Conduction Time | Prolonged | [10] |
| AH Interval | Prolonged | [10] |
| HV Interval | Prolonged | [10] |
| Refractory Periods | ||
| Atrial Effective Refractory Period (AERP) | Prolonged | [9][12] |
| Right Ventricle ERP | Prolonged | [10] |
| Hemodynamics | ||
| Heart Rate | Increased | [10] |
| Mean Pulmonary Arterial Pressure | Increased | [10] |
| Stroke Volume Index | Decreased | [10] |
Pharmacokinetics
Pilsicainide exhibits predictable pharmacokinetic properties, allowing for consistent therapeutic effects.
Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration, pilsicainide is rapidly absorbed from the gastrointestinal tract.[8] The onset of action typically occurs within 1 to 3 hours, with peak plasma concentrations reached approximately 2 to 4 hours post-ingestion.[3] The drug has a terminal half-life ranging from approximately 5 to 10 hours.[3][11] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, which can lead to inter-individual variability in drug response due to genetic polymorphisms. A significant portion of the drug is excreted unchanged in the urine, with a mean recovery rate of 65-75% within 24 hours.[11]
Linearity and Covariates: Pharmacokinetic studies have demonstrated that pilsicainide exhibits linear pharmacokinetics, with a dose-proportional increase in exposure (AUC) following single intravenous doses.[11] Population pharmacokinetic analyses have identified gender and renal function as significant covariates affecting its clearance.[13] Specifically, the weight-normalized systemic clearance was found to be approximately 50% lower in women than in men, and clearance is also dependent on creatinine clearance.[13]
| Parameter | Value | Route | Population | Reference |
| Tmax (Peak Time) | 2 - 4 hours | Oral | N/A | [3] |
| t1/2z (Terminal Half-life) | 6 - 10 hours | Oral | N/A | [3] |
| 5.19 - 5.98 hours | IV | Healthy Chinese Volunteers | [11] | |
| CL (Clearance) | 4.73 - 5.44 mL/min/kg | IV | Healthy Chinese Volunteers | [11] |
| Vz (Volume of Distribution) | 2.23 - 2.58 L/kg | IV | Healthy Chinese Volunteers | [11] |
| Metabolism | Hepatic (CYP2D6) | N/A | N/A | |
| Excretion | Renal (65-75% unchanged) | IV | Healthy Chinese Volunteers | [11] |
Safety Profile and Drug Interactions
Pilsicainide is generally well-tolerated, but like all antiarrhythmics, it carries a risk of adverse effects and potential drug interactions.[1]
Adverse Drug Reactions: The most frequently reported side effects include dizziness, gastrointestinal discomfort (nausea, vomiting), and headache.[3][6][14] A significant concern with any Class Ic agent is the potential for proarrhythmic effects, where the drug may paradoxically cause new or worsened arrhythmias, particularly in patients with underlying structural heart disease.[3][14] Other less common but serious effects can include hypotension and bradycardia.[3]
| System Organ Class | Adverse Reaction | Reference |
| Nervous System | Dizziness, Headache, Tremor, Paresthesia | [3][8] |
| Gastrointestinal | Nausea, Vomiting, Gastric Pain, Dry Mouth | [3][6][14] |
| Cardiac | Proarrhythmia, Bradycardia, Palpitations, Hypotension | [3][14] |
| General | Fatigue, Chest Discomfort | [3][6] |
Contraindications: Pilsicainide is contraindicated in patients with severe left ventricular dysfunction, significant sinus node dysfunction, or advanced atrioventricular block (unless a functional pacemaker is in place).[3]
Drug-Drug Interactions:
-
CYP450 Inhibitors: Drugs that inhibit CYP3A4 can increase pilsicainide plasma levels, potentially leading to toxicity.[3]
-
Other Antiarrhythmics: Concomitant use with other antiarrhythmic agents can potentiate the risk of adverse cardiac events.[8]
-
Rate-Controlling Agents: Co-administration with beta-blockers or calcium channel blockers can have additive effects on cardiac conduction, leading to excessive bradycardia.[3]
-
Diuretics: Diuretics that cause electrolyte imbalances (e.g., hypokalemia) can increase the risk of pilsicainide-induced arrhythmias.[3]
Key Experimental Protocols
The pharmacological profile of pilsicainide has been elucidated through a variety of preclinical and clinical experimental models.
Protocol 1: Whole-Cell Patch-Clamp for Sodium Current (INa) Analysis
This in vitro technique is fundamental for characterizing the direct interaction of a drug with ion channels at the cellular level.
-
Objective: To quantify the concentration- and rate-dependent blockade of cardiac sodium channels by pilsicainide.
-
Methodology:
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.[7]
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of a single myocyte and record the resulting ionic currents.
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the sodium current (INa) by blocking other currents (e.g., Ca2+ and K+ channels).
-
Voltage Protocol: A specific voltage-clamp protocol is applied. Typically, the cell is held at a negative potential (e.g., -80 mV) and then subjected to a train of brief depolarizing pulses (e.g., to -20 mV) at varying frequencies (e.g., 0.5 Hz to 3.0 Hz) to elicit INa and assess rate-dependency.[7]
-
Drug Application: Pilsicainide is applied to the bath (extracellular) or included in the pipette solution (intracellular) at various concentrations.[7]
-
Data Analysis: The peak amplitude of INa is measured before and after drug application. The percentage of block is calculated to determine the drug's potency (e.g., IC50) and the kinetics of the block's onset and offset.
-
Protocol 2: In Vivo Clinical Electrophysiology (EP) Study
EP studies in human subjects are crucial for understanding a drug's effects on the entire cardiac conduction system.
-
Objective: To evaluate the effects of pilsicainide on cardiac conduction intervals, refractoriness, and arrhythmia inducibility in patients.
-
Methodology:
-
Patient Selection: Patients with documented arrhythmias (e.g., SVT) are enrolled after providing informed consent.[10]
-
Catheter Placement: Multipolar electrode catheters are inserted percutaneously via femoral veins and positioned at standard intracardiac sites: high right atrium (HRA), His bundle region (HBE), coronary sinus (CS), and right ventricular apex (RVA).
-
Baseline Measurements: A standardized pacing protocol is performed to measure baseline electrophysiological parameters. This includes measurements of sinus cycle length, sinoatrial conduction time, AV nodal conduction (AH interval), and His-Purkinje conduction (HV interval). The effective refractory periods of the atrium and ventricle are also determined.
-
Drug Administration: A single dose of pilsicainide is administered, either orally (e.g., 100-150 mg) or intravenously (e.g., 1 mg/kg over 10 min).[10][12]
-
Post-Drug Measurements: After a specified time to allow for drug action (e.g., 60 minutes post-oral dose), the complete pacing protocol is repeated.[10]
-
Arrhythmia Induction: Attempts to induce the clinical arrhythmia are made before and after drug administration to assess efficacy.
-
Data Analysis: Pre- and post-drug electrophysiological parameters are statistically compared to determine the significance of any changes.
-
Conclusion
This compound is a well-characterized Class Ic antiarrhythmic agent with a specific and potent pharmacological profile. Its efficacy stems from a pure, use-dependent blockade of cardiac fast sodium channels, which translates into slowed conduction and prolonged refractoriness without a significant impact on action potential duration. It possesses a predictable pharmacokinetic profile, though considerations for gender, renal function, and potential drug interactions are necessary for safe and effective clinical use. The detailed understanding of its pharmacology, derived from robust experimental protocols, solidifies its role as a valuable therapeutic option for the management of specific cardiac arrhythmias.
References
- 1. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilsicainide - Wikipedia [en.wikipedia.org]
- 3. What is Pilsicainide used for? [synapse.patsnap.com]
- 4. This compound CAS#: 88069-49-2 [amp.chemicalbook.com]
- 5. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 7. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]
- 8. mims.com [mims.com]
- 9. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of the electrophysiological effects on the atrial myocardium between the pure Na channel blocker, pilsicainide, and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetic and pharmacodynamic analysis of a class IC antiarrhythmic, pilsicainide, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the side effects of Pilsicainide? [synapse.patsnap.com]
Pilsicainide Hydrochloride: A Technical Guide for Researchers
This technical guide provides an in-depth overview of pilsicainide hydrochloride, a class Ic antiarrhythmic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of pilsicainide. Its core identifying and physical properties are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 88069-49-2 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₅ClN₂O (or C₁₇H₂₄N₂O·HCl) | [2][4][5] |
| Molecular Weight | 308.85 g/mol | [2][4][5] |
| Appearance | White to off-white or almost white powder/crystal | [1][3] |
| Melting Point | 211.0 - 215.0 °C | [1][3] |
| Solubility | Water: 100 mg/mL (requires ultrasonic) DMSO: 50 mg/mL (requires ultrasonic) | [6] |
| pKa (Strongest Basic) | 10.46 (Predicted) | [5] |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(hexahydro-1H-pyrrolizin-7a-yl)acetamide hydrochloride | [4][5] |
| Synonyms | SUN 1165, N-(2,6-Dimethylphenyl)tetrahydro-1H-pyrrolizine-7a(5H)-acetamide Hydrochloride, Sunrythm | [1][4][7][8] |
Mechanism of Action: Sodium Channel Blockade
Pilsicainide is classified as a potent and pure Vaughan-Williams class Ic antiarrhythmic agent.[1][9] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in cardiac muscle cells.[8][10][11]
Key characteristics of its action include:
-
Pure Sodium Channel Blocker : It selectively inhibits sodium channels without significantly affecting potassium or calcium channels.[10]
-
State-Dependent Binding : Pilsicainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[8][10] This "use-dependent" or "rate-dependent" blockade means its effect is more pronounced at higher heart rates, making it particularly effective against tachyarrhythmias.[8]
-
Electrophysiological Effects : By blocking sodium influx during Phase 0 of the cardiac action potential, pilsicainide slows the maximum rate of depolarization (Vmax).[10][11] This action reduces cell excitability and slows the conduction velocity of electrical impulses through the myocardium, particularly in the His-Purkinje system.[11] It prolongs the PQ interval and QRS duration on an electrocardiogram (ECG) but has minimal effect on the action potential duration or the QTc interval.[10][12][13]
References
- 1. This compound 88069-49-2 | 東京化成工業株式会社 [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. This compound 88069-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | C17H25ClN2O | CID 114817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is Pilsicainide used for? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. Pilsicainide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 12. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiopulmonary arrest upon admission caused by this compound intoxication: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Pilsicainide Hydrochloride Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-stage research into the efficacy of pilsicainide hydrochloride, a class Ic antiarrhythmic agent. The document synthesizes preclinical and early clinical findings, focusing on the drug's electrophysiological effects, mechanism of action, and pharmacokinetic properties.
Core Mechanism of Action
This compound primarily functions as a pure sodium channel blocker in cardiac myocytes.[1][2][3] By inhibiting the fast inward sodium current (INa) through the Nav1.5 channels, it decreases the rate of depolarization (Phase 0) of the cardiac action potential.[1][3][4] This action is "use-dependent," meaning its blocking effect is more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2] The blockade of sodium channels leads to a slowed conduction velocity in the atrial and ventricular myocardium, particularly in the His-Purkinje system.[1] This helps to terminate re-entrant arrhythmias, a common cause of abnormal heart rhythms.[1][3] Unlike some other antiarrhythmic agents, pilsicainide has minimal effect on the action potential duration and the refractory period, which may reduce the risk of proarrhythmic events.[1]
Preclinical Efficacy Data
In Vivo Animal Models
Early preclinical studies in canine models have been instrumental in demonstrating the antiarrhythmic properties of pilsicainide.
Table 1: Efficacy of Pilsicainide in a Canine Model of Ventricular Arrhythmia
| Parameter | Pilsicainide Dose (mg/kg) | Observation |
| Arrhythmic Ratio | 1.25, 2.5, 5 | Dose-dependent decrease[5] |
| Ventricular Arrhythmia Suppression | 2.5, 5 | >50% suppression[5] |
| Effective Plasma Concentration | - | 3 - 8 µg/mL[5] |
In a canine model of rapid atrial stimulation, pilsicainide demonstrated efficacy in mitigating atrial electrical remodeling.
Table 2: Effects of Pilsicainide on Atrial Electrophysiology in a Canine Rapid Atrial Stimulation Model
| Parameter | Observation |
| Atrial Effective Refractory Period (AERP) Shortening | Decreased at all atrial sites[6] |
| AERP Dispersion (AERPd) | Attenuated pacing-induced increase[6] |
| Atrial Fibrillation (AF) Inducibility | Lower compared to control at all atrial sites[6] |
| Ventricular Heart Rate | Significantly lower than control during rapid pacing[6] |
Studies in anesthetized dogs also revealed pilsicainide's effects on electrocardiogram (ECG) parameters.
Table 3: ECG Effects of Pilsicainide in Anesthetized Dogs
| ECG Interval | Observation |
| PQ-interval | Prolonged[5] |
| QRS Duration | Prolonged in a concentration-dependent manner[5] |
| QTc Interval | Prolonged, but at higher plasma concentrations than disopyramide[5] |
In Vitro and Ex Vivo Models
Studies on isolated guinea pig cardiac preparations have provided further insights into the electrophysiological effects of pilsicainide.
Table 4: Electrophysiological Effects of Pilsicainide (10 µM) in Isolated Guinea Pig Pulmonary Vein and Left Atrium
| Parameter | Location | Observation |
| Conduction Velocity | Pulmonary Vein | Decreased (greater effect than in left atrium)[7][8] |
| Left Atrium | Decreased[7][8] | |
| Effective Refractory Period | Pulmonary Vein | Prolonged (less effect than in left atrium)[7][8] |
| Left Atrium | Prolonged[7][8] |
Whole-cell clamp technique on single guinea pig ventricular myocytes demonstrated a concentration- and rate-dependent blockade of the sodium current (INa) by pilsicainide.[4]
Early Clinical Research Data
Human Electrophysiology and Hemodynamics
A study involving patients with supraventricular tachycardia (SVT) evaluated the effects of a single oral dose of pilsicainide.
Table 5: Electrophysiological and Hemodynamic Effects of a Single Oral Dose of Pilsicainide in SVT Patients
| Parameter | Observation |
| Sinoatrial Conduction Time | Prolonged[9] |
| AH and HV Intervals | Prolonged[9] |
| Right Ventricle Effective Refractory Period | Prolonged[9] |
| Ventriculoatrial Conduction | Blocked in 11 of 18 patients[9] |
| SVT Induction | Suppressed in 9 of 13 patients[9] |
| Heart Rate | Increased[9] |
| Mean Pulmonary Arterial Pressure | Increased[9] |
| Stroke Volume Index | Decreased[9] |
| PQ Interval, QRS Width, and QTc | Significantly prolonged[9] |
| Effective Plasma Level for SVT Suppression | >0.5 µg/mL[9] |
Pharmacokinetics in Healthy Volunteers
A study in healthy Chinese volunteers assessed the pharmacokinetics of a single intravenous dose of pilsicainide.
Table 6: Pharmacokinetic Parameters of Pilsicainide in Healthy Chinese Volunteers (Single IV Dose)
| Dose (mg/kg) | Cmax (µg/mL) | AUC0-24 (h·µg/mL) | AUC0-∞ (h·µg/mL) |
| 0.25 | 0.34 (0.11) | 0.76 (0.12) | 0.79 (0.13) |
| 0.50 | 0.54 (0.15) | 1.61 (0.37) | 1.71 (0.46) |
| 0.75 | 1.05 (0.19) | 2.61 (0.46) | 2.72 (0.50) |
Data are presented as mean (SD).[10]
The study concluded that this compound demonstrated linear pharmacokinetics, with dose-proportional increases in exposure.[10]
Experimental Protocols
Canine Model of Coronary Ligation-Induced Ventricular Arrhythmias
This protocol is designed to assess the efficacy of antiarrhythmic drugs in a model of ischemia-induced arrhythmias.
A key aspect of this model involves the surgical ligation of a coronary artery to induce myocardial ischemia, which in turn leads to ventricular arrhythmias. The efficacy of pilsicainide is then evaluated by its ability to suppress these arrhythmias.
Canine Rapid Atrial Stimulation Model
This model is used to study atrial electrical remodeling and the potential of drugs to prevent or reverse these changes.
In this protocol, the right atrial appendage is paced at a high rate for an extended period to induce changes in atrial electrophysiology that mimic those seen in chronic atrial fibrillation. The effects of pilsicainide are assessed by comparing various electrophysiological parameters between treated and control groups.
In Vitro Electrophysiological Studies on Isolated Myocytes
This methodology allows for the direct measurement of the effects of a drug on the ion channels of single cardiac cells.
This technique involves isolating individual heart muscle cells and using a microelectrode to control the cell's membrane potential while measuring the flow of ions through specific channels. This allows for a precise characterization of how pilsicainide interacts with sodium channels.[4]
References
- 1. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 2. What is Pilsicainide used for? [synapse.patsnap.com]
- 3. Pilsicainide - Wikipedia [en.wikipedia.org]
- 4. Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.teikyo.jp [pure.teikyo.jp]
- 9. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pilsicainide Hydrochloride for Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilsicainide hydrochloride is a potent and selective Class Ic antiarrhythmic agent, primarily utilized in the management of cardiac arrhythmias.[1] Developed in Japan, it is marketed under the trade name Sunrhythm and has demonstrated considerable efficacy in treating both supraventricular and ventricular arrhythmias, with a particular focus on atrial fibrillation (AF).[2][3] As a "pure" sodium channel blocker, its mechanism of action is highly specific, making it a valuable tool for both clinical application and fundamental research into the electrophysiology of cardiac arrhythmias.[3][4] This guide provides a comprehensive overview of Pilsicainide's pharmacology, experimental data, and relevant research protocols to support its use in a scientific context.
Mechanism of Action
Pilsicainide exerts its antiarrhythmic effect by selectively blocking the fast inward sodium channels (Nav1.5) in cardiac myocytes.[5][6] This action is central to its classification as a Class Ic antiarrhythmic agent according to the Vaughan-Williams classification.[7][8][9]
The key features of its mechanism include:
-
Sodium Channel Blockade: By binding to a site within the pore of the Nav1.5 channel, Pilsicainide inhibits the rapid influx of sodium ions (INa) that constitutes Phase 0 of the cardiac action potential.[5][3][10] This leads to a pronounced reduction in the rate of depolarization (Vmax) and a slowing of impulse conduction through cardiac tissue, particularly in the atria and the His-Purkinje system.[5]
-
State-Dependent Binding: The affinity of Pilsicainide for the sodium channel is state-dependent. It preferentially binds to channels in the open and inactivated states, which are more prevalent during high heart rates.[3] This "use-dependent" characteristic makes its effects more pronounced during tachyarrhythmias.[2][3]
-
Slow Kinetics: Pilsicainide is characterized by slow association and dissociation kinetics from the sodium channel receptor.[3][4][7] This slow recovery from blockade contributes to its potent and sustained effect on conduction.[3]
-
Electrophysiological Profile: Unlike other antiarrhythmic classes, Class Ic agents like Pilsicainide have a minimal effect on the duration of the action potential (APD) and, consequently, the QT interval.[3][8][9][11] Its primary action is the significant slowing of conduction.
Pharmacokinetics
Pilsicainide is rapidly absorbed after oral administration and is primarily metabolized by the liver, with a significant portion excreted unchanged by the kidneys.[1][7] Its pharmacokinetic profile demonstrates linearity across therapeutic doses.[12]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration | Source |
| Time to Peak Plasma Conc. (Tmax) | 1.0 - 3.0 hours | ~10 minutes (end of infusion) | [2][13] |
| Elimination Half-life (t1/2) | 6 - 10 hours | 5.19 - 5.98 hours | [2][12] |
| Metabolism | Hepatic, primarily via CYP2D6 | N/A | |
| Excretion | 75% - 86% renal (unchanged) | ~65% - 75% urinary recovery within 24h | [7][12] |
| Volume of Distribution (Vz) | N/A | 2.23 - 2.58 L/kg | [12] |
| Systemic Clearance (CL) | N/A | 4.73 - 5.44 mL/min/kg | [12] |
Note: Values can vary based on patient population, renal function, and specific study design.
Pharmacodynamics and Electrophysiological Effects
The primary pharmacodynamic effect of Pilsicainide is the alteration of cardiac electrophysiology. Its potent sodium channel blockade translates to measurable changes on the electrocardiogram (ECG) and during invasive electrophysiological studies.
Table 2: Electrophysiological Effects of Pilsicainide
| Parameter | Effect | Description | Source |
| PQ/PR Interval | Prolonged | Slows conduction through the atria and AV node. | [14][15] |
| QRS Duration | Widened | Reflects slowed conduction through the ventricles (His-Purkinje system). | [14][15] |
| QTc Interval | Minimal change or slight prolongation | Unlike Class Ia or III agents, has no significant direct effect on repolarization. | [14][15] |
| Atrial Effective Refractory Period (AERP) | Prolonged | Increases the period during which atrial tissue cannot be re-excited. | [1][4] |
| Ventricular Effective Refractory Period (VERP) | Prolonged | Increases the refractory period of the right ventricle. | [14] |
| Sinoatrial Conduction Time (SACT) | Prolonged | Slows conduction from the sinus node to the surrounding atrial tissue. | [14] |
| AH Interval | Prolonged | Indicates slowed conduction through the AV node. | [14] |
| HV Interval | Prolonged | Indicates slowed conduction through the His-Purkinje system. | [14] |
Preclinical and Clinical Research
Preclinical Studies
Animal models are crucial for elucidating the antiarrhythmic mechanisms and safety profile of drugs like Pilsicainide before human trials.[16][17] Canine models of atrial fibrillation and coronary ligation-induced ventricular arrhythmias have been particularly informative.[15][18][19]
Key Preclinical Findings:
-
In a canine rapid atrial stimulation model, pilsicainide suppressed the shortening of the AERP and attenuated the increase in AERP dispersion, reducing the inducibility of AF.[18]
-
In a canine model of coronary ligation-induced ventricular arrhythmias, pilsicainide dose-dependently decreased the arrhythmic ratio, with an effective plasma concentration between 3 and 8 µg/mL.[15]
-
Studies in isolated guinea pig ventricular myocytes using whole-cell clamp techniques confirmed that Pilsicainide blocks INa in a concentration and rate-dependent manner.[10]
Clinical Studies
Clinical trials have established the efficacy of Pilsicainide for both acute conversion of AF and long-term maintenance of sinus rhythm.[20]
Table 3: Summary of Clinical Efficacy Data for Pilsicainide in Atrial Fibrillation (AF)
| Study Focus | Outcome Measure | Result | Source |
| Pharmacological Conversion of Recent-Onset AF | Conversion to Sinus Rhythm | Achieved in 27% of patients within 30 mins of IV injection. | [21] |
| Conversion of Chronic AF | Spontaneous Conversion to Sinus Rhythm (pre-cardioversion) | 21% in the Pilsicainide group vs. 0% in the placebo group. | [22] |
| Maintenance of Sinus Rhythm (Post-Cardioversion) | Patients in Sinus Rhythm at 1 Month | 71% in the Pilsicainide group vs. 0% in the placebo group. | [22] |
| Maintenance of Sinus Rhythm (Post-Cardioversion) | Patients in Sinus Rhythm at 12 Months | 34% in the Pilsicainide group. | [22] |
Factors associated with successful conversion include shorter AF duration, smaller left atrial dimension, and a rapid ventricular response before treatment.[21]
Experimental Protocols
Protocol: Whole-Cell Patch Clamp Analysis of INa Blockade
This protocol is adapted from methodologies used to study sodium channel blockers in isolated cardiac myocytes.[10]
-
Cell Isolation:
-
Harvest ventricles from a suitable animal model (e.g., guinea pig, rabbit).
-
Perform enzymatic digestion using collagenase and protease to isolate individual cardiac myocytes.
-
Store isolated cells in a calcium-free solution at 4°C.
-
-
Electrophysiological Recording:
-
Transfer myocytes to a recording chamber on an inverted microscope stage and perfuse with external solution (e.g., Tyrode's solution).
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
Hold the cell membrane potential at a level that inactivates other currents (e.g., -100 mV).
-
-
Data Acquisition:
-
Apply depolarizing voltage steps (e.g., to -30 mV) to elicit the fast inward sodium current (INa).
-
Record baseline INa amplitude at a low stimulation frequency (e.g., 0.1 Hz).
-
-
Pilsicainide Application:
-
Introduce this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) into the external perfusion solution.
-
Record the reduction in INa amplitude at each concentration to determine the IC50 value.
-
-
Use-Dependence Protocol:
-
At a fixed drug concentration, apply a train of depolarizing pulses at varying frequencies (e.g., 0.5 Hz, 1.0 Hz, 2.0 Hz).
-
Measure the progressive (beat-to-beat) reduction in INa amplitude to quantify use-dependent block.
-
Protocol: In Vivo Electrophysiological Study in a Canine Model
This protocol outlines a typical procedure for assessing the in vivo effects of Pilsicainide.[14][18]
-
Animal Preparation:
-
Anesthetize a healthy mongrel dog and maintain ventilation.
-
Perform a thoracotomy to expose the heart.
-
Suture pacing and recording electrodes to the epicardial surface of the right atrium, right ventricle, and other areas of interest.
-
-
Baseline Measurements:
-
Record baseline surface ECG and intracardiac electrograms.
-
Measure baseline parameters: heart rate, PQ, QRS, QT intervals, sinoatrial conduction time (SACT), AH and HV intervals, and atrial and ventricular effective refractory periods (AERP, VERP) using programmed electrical stimulation.
-
-
Arrhythmia Induction (Optional):
-
Induce atrial fibrillation using rapid, burst atrial pacing.
-
-
Drug Administration:
-
Administer a single intravenous dose of this compound (e.g., 1.0 mg/kg).[21]
-
Alternatively, use a continuous infusion to achieve steady-state plasma concentrations.
-
-
Post-Drug Evaluation:
-
Continuously monitor ECG and blood pressure.
-
At set time points (e.g., 15, 30, 60 minutes post-infusion), repeat all electrophysiological measurements performed at baseline.
-
Collect serial venous blood samples to determine plasma drug concentrations for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
-
Data Analysis:
-
Compare pre- and post-drug electrophysiological parameters using appropriate statistical tests (e.g., paired t-test).
-
Correlate the percentage change in parameters (e.g., PQ interval prolongation) with plasma Pilsicainide levels.[14]
-
Safety, Tolerability, and Drug Interactions
While generally well-tolerated, Pilsicainide carries risks typical of Class I antiarrhythmics, including the potential for proarrhythmia.[20][23]
-
Common Adverse Effects: Dizziness, headache, nausea, vomiting, chest discomfort, and palpitations.[1][6][23][24]
-
Serious Adverse Effects: Proarrhythmia (new or worsened ventricular arrhythmias), sinus arrest, atrioventricular block, and heart failure.[6][23]
-
Contraindications: Patients with congestive heart failure, significant conduction block (AV or sinoatrial), or a history of myocardial infarction.[1][6]
-
Precautions: Use with caution in patients with renal dysfunction, as the drug is primarily cleared by the kidneys.[7][25] Dose adjustments are necessary.
-
Drug Interactions: Co-administration with other antiarrhythmic drugs or agents that prolong the QTc interval can increase the risk of cardiac adverse events.[1][26]
Conclusion
This compound is a highly specific Class Ic antiarrhythmic agent with a well-defined mechanism of action centered on potent, use-dependent sodium channel blockade. Its primary electrophysiological effect is the slowing of cardiac conduction with minimal impact on repolarization. Preclinical and clinical studies have consistently demonstrated its efficacy in managing atrial and ventricular arrhythmias. For researchers and drug development professionals, Pilsicainide serves as a benchmark Class Ic agent for comparative studies and as a valuable pharmacological tool for investigating the fundamental mechanisms of cardiac arrhythmias. A thorough understanding of its pharmacokinetics, pharmacodynamics, and safety profile is essential for its effective and safe application in both research and clinical settings.
References
- 1. mims.com [mims.com]
- 2. What is Pilsicainide used for? [synapse.patsnap.com]
- 3. Pilsicainide - Wikipedia [en.wikipedia.org]
- 4. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 7. Successful use of lidocaine hydrochloride in the management of ventricular arrhythmias in a case of pilsicainide intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Pharmacokinetics of this compound for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An open-label, single-dose, parallel-group, dose-increasing study comparing the pharmacokinetics and tolerability of this compound in healthy Korean and Japanese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 18. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Factors for successful conversion of atrial fibrillation using intravenous injection of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pilsicainide for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What are the side effects of Pilsicainide? [synapse.patsnap.com]
- 24. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 25. Pilsicainide Intoxication with Neuropsychiatric Symptoms Treated with Continuous Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Pilsicainide Hydrochloride in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilsicainide hydrochloride is a class Ic antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the potent and specific blockade of cardiac sodium channels (INa).[3] This action leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction in the atria, ventricles, and His-Purkinje system.[4] These application notes provide detailed experimental protocols for investigating the effects of this compound on isolated cardiomyocytes, focusing on electrophysiology, calcium imaging, and cell viability.
Data Presentation
Table 1: Electrophysiological Effects of Pilsicainide on Isolated Cardiomyocytes
| Parameter | Concentration (µM) | Species/Cell Type | Pacing Frequency (Hz) | Effect | Reference(s) |
| Sodium Current (INa) | 10 - 100 | Guinea Pig Ventricular Myocytes | 0.5 - 3.0 | Concentration- and rate-dependent inhibition of peak INa. | [5] |
| 10 | Guinea Pig Ventricular Myocytes | 1.0 | Significant decrease in Vmax. | [5] | |
| Net Inward Current | IC50: 133 µg/mL | Rat Atrial Myocytes (Control) | - | Inhibition of net inward current. | [6] |
| IC50: 29.2 µg/mL | Rat Atrial Myocytes (Thyrotoxic) | - | Potentiated inhibition in thyrotoxic model. | [6] | |
| Action Potential Amplitude (APA) | Not Specified | Rat Atrial Myocytes | - | Significant decrease. | [6] |
| Action Potential Duration at 90% Repolarization (APD90) | 10 | Guinea Pig Pulmonary Vein & Left Atrium | - | No significant effect. | [5] |
Table 2: Effects of Pilsicainide on Intracellular Calcium in Isolated Cardiomyocytes
| Parameter | Concentration (µM) | Species/Cell Type | Effect | Reference(s) |
| Peak Intracellular Ca2+ ([Ca2+]i) | Concentration-dependent | Dog Ventricular Myocytes | Decrease | [7] |
| L-type Ca2+ Current (ICa) | Concentration-dependent | Dog Ventricular Myocytes | Decrease | [7] |
Table 3: Cytotoxicity of Pilsicainide in Isolated Cardiomyocytes
| Assay | Cell Type | Endpoint | Result | Reference(s) |
| MTT Assay | Cardiomyocytes | Cell Viability | Data not available in the searched literature. General protocols are provided below. | N/A |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the effects of pilsicainide on the sodium current (INa) and action potentials in isolated ventricular myocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
This compound stock solution (e.g., 10 mM in sterile water)
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope with perfusion system
Procedure:
-
Isolate ventricular myocytes using a standard enzymatic digestion method.
-
Allow cells to adhere to a glass coverslip in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a constant flow rate.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a healthy, rod-shaped cardiomyocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
To record INa:
-
Hold the cell at a potential of -100 mV.
-
Apply depolarizing pulses to -40 mV for 500 ms to inactivate sodium channels, followed by a brief return to -100 mV, and then a test pulse to various potentials (e.g., -80 to +60 mV in 10 mV increments) to elicit INa.
-
Record baseline INa.
-
Perfuse with external solution containing the desired concentration of this compound for 5-10 minutes.
-
Record INa in the presence of the drug.
-
-
To record Action Potentials:
-
Switch to current-clamp mode.
-
Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) at a fixed frequency (e.g., 1 Hz).
-
Record baseline action potential parameters (Amplitude, Vmax, APD50, APD90).
-
Perfuse with pilsicainide-containing solution and record changes in action potential parameters.
-
-
Wash out the drug with the control external solution to assess reversibility.
Calcium Imaging
This protocol measures changes in intracellular calcium transients in response to pilsicainide using the fluorescent indicator Fura-2 AM.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Fura-2 AM (1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)
-
Field stimulation electrodes
Procedure:
-
Fura-2 AM Loading:
-
Incubate isolated cardiomyocytes in Tyrode's solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with Tyrode's solution to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 20 minutes before imaging.
-
-
Imaging:
-
Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline calcium transients by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Perfuse the chamber with Tyrode's solution containing the desired concentration of pilsicainide.
-
Record the changes in the calcium transient amplitude, time to peak, and decay kinetics.
-
Perform a washout with control Tyrode's solution.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of pilsicainide on isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Cell culture medium suitable for cardiomyocytes
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed isolated cardiomyocytes in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and recover for at least 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of pilsicainide. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Experimental workflow for studying pilsicainide effects.
Caption: Pilsicainide's mechanism of action in cardiomyocytes.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Kinetics of [Ca]i decline in cardiac myocytes depend on peak [Ca]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biphasic decay of the Ca transient results from increased sarcoplasmic reticulum Ca leak - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology Study of Pilsicainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilsicainide hydrochloride is a Class Ic antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Na+ channels) in cardiac myocytes.[1][2] By inhibiting the influx of sodium ions during Phase 0 of the cardiac action potential, pilsicainide slows the conduction velocity of electrical impulses in the atrial and ventricular myocardium, as well as the His-Purkinje system.[1] This action helps to restore normal sinus rhythm and prevent reentrant arrhythmias. Notably, pilsicainide exhibits a "use-dependent" block, meaning its effects are more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2] It is described as a "pure" sodium channel blocker with minimal effects on other ion channels at therapeutic concentrations.[3][4]
These application notes provide a comprehensive overview of the in vitro electrophysiological evaluation of this compound, including detailed protocols for patch-clamp analysis of sodium channel currents and action potential recordings in isolated cardiac preparations.
Data Presentation
Table 1: Inhibitory Effects of Pilsicainide on Cardiac Sodium Channels
| Channel Subtype | Cell Type | Method | IC50 (µM) | Stimulation Frequency (Hz) | Holding Potential (mV) | Reference |
| hNav1.4 | HEK293 | Whole-cell patch clamp | ~236 (compare to mexiletine) | 0.1 | - | [3] |
| hNav1.4 | HEK293 | Whole-cell patch clamp | ~84 (compare to flecainide) | 0.1 | - | [3] |
| hNav1.4 | HEK293 | Whole-cell patch clamp | 572 ± 94 (G1306E mutant) | 0.1 | - | [3] |
| hNav1.4 | HEK293 | Whole-cell patch clamp | 331 ± 53 (G1306E mutant) | 10 | - | [3] |
| hNav1.1 | HEK293 | Whole-cell patch clamp | 307 ± 19 (K_APP_) | - | -70 | [3] |
| hNav1.5 | HEK293 | Whole-cell patch clamp | 547 ± 38 (K_APP_) | - | -90 | [3] |
Table 2: Electrophysiological Effects of Pilsicainide on Cardiac Action Potential Parameters
| Preparation | Species | Parameter | Concentration (µM) | Effect | Reference |
| Isolated pulmonary vein and left atrium | Guinea Pig | Conduction Velocity | 10 | Decreased in both tissues, with a relatively greater effect in the pulmonary vein.[5][6] | [5][6] |
| Isolated pulmonary vein and left atrium | Guinea Pig | Effective Refractory Period (ERP) | 10 | Prolonged in both tissues, with a less potent effect in the pulmonary vein compared to the left atrium.[5][6] | [5][6] |
| Canine rapid atrial stimulation model | Canine | Atrial Effective Refractory Period (AERP) | 4.5 mg/kg per day | Suppressed shortening of AERP at all atrial sites.[7] | [7] |
| Canine rapid atrial stimulation model | Canine | AERP Dispersion | 4.5 mg/kg per day | Attenuated pacing-induced AERP dispersion.[7] | [7] |
| Anesthetized dogs | Canine | PQ-interval | 1.25, 2.5, 5 mg/kg | Prolonged | [8] |
| Anesthetized dogs | Canine | QRS duration | 1.25, 2.5, 5 mg/kg | Prolonged in a concentration-dependent manner.[8] | [8] |
| Anesthetized dogs | Canine | QTc interval | 1.25, 2.5, 5 mg/kg | Prolonged in a concentration-dependent manner.[8] | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Sodium Currents (I_Na_) in Isolated Cardiomyocytes
This protocol is designed to measure the effect of pilsicainide on voltage-gated sodium channels in isolated ventricular myocytes.
1.1. Cell Preparation: Isolation of Guinea Pig Ventricular Myocytes
-
Animal Euthanasia: Humanely euthanize a guinea pig according to institutional guidelines.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely with calcium-free Tyrode's solution for 5 minutes to remove blood.
-
Enzymatic Digestion: Switch to a solution containing collagenase and protease to digest the cardiac tissue. The duration of digestion is critical and should be optimized.
-
Cell Dissociation: After digestion, transfer the ventricles to a petri dish, mince the tissue, and gently triturate to release individual myocytes.
-
Cell Storage: Store the isolated, calcium-tolerant myocytes in a high-potassium storage solution at room temperature for use within 1-8 hours.
1.2. Solutions and Reagents
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate I_Na_, K+ currents can be blocked by replacing KCl with CsCl and Ca2+ currents can be blocked with CdCl₂ (0.2 mM) or by replacing CaCl₂ with a low concentration of another divalent cation.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water and make serial dilutions to the desired final concentrations in the external solution.
1.3. Electrophysiological Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.
-
Cell Plating: Plate a suspension of isolated myocytes into a recording chamber on the stage of an inverted microscope.
-
Seal Formation: Approach a single, healthy-looking myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit I_Na_.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 3 Hz).[9]
-
-
Data Acquisition: Record currents using a patch-clamp amplifier and digitize the data. Use software like pClamp for data acquisition and analysis.
1.4. Data Analysis
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the concentration-response curve for pilsicainide by measuring the percentage of current inhibition at various concentrations and fit the data to the Hill equation to determine the IC50 value.
-
Analyze the onset and recovery from use-dependent block.
Action Potential Recording in Isolated Guinea Pig Pulmonary Vein-Left Atrium Preparations
This protocol allows for the investigation of pilsicainide's effects on action potential duration, conduction velocity, and effective refractory period in a more intact tissue preparation.
2.1. Tissue Preparation
-
Animal Euthanasia and Heart Excision: As described in section 1.1.
-
Dissection: Isolate the left atrium along with the pulmonary veins. Carefully dissect the preparation and pin it, endocardial side up, in a tissue bath.
-
Perfusion: Continuously perfuse the preparation with oxygenated Tyrode's solution at 36-37°C.
2.2. Electrophysiological Recording
-
Microelectrode Impalement: Use sharp glass microelectrodes filled with 3 M KCl to impale cells in the left atrium and the pulmonary vein sleeve.
-
Stimulation: Use bipolar stimulating electrodes to pace the preparation at a constant cycle length (e.g., 1000 ms or 1 Hz).
-
Recording: Record transmembrane action potentials using a microelectrode amplifier.
-
Conduction Velocity Measurement: Place stimulating and recording electrodes at a known distance apart along the direction of propagation to calculate the conduction velocity (distance/time).
-
Effective Refractory Period (ERP) Measurement: Apply extrastimuli (S2) at progressively shorter coupling intervals after a train of basic stimuli (S1) until the extrastimulus fails to elicit a propagated action potential. The longest S1-S2 interval that fails to produce a response is the ERP.
2.3. Drug Application
-
After obtaining stable baseline recordings, add this compound to the perfusing solution at the desired concentrations.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
2.4. Data Analysis
-
Measure the following action potential parameters before and after drug application:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dt_max_)
-
Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)
-
-
Calculate the conduction velocity and ERP.
-
Statistically compare the parameters before and after pilsicainide application.
Visualizations
References
- 1. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 2. Voltage clamp of the cardiac sodium current at 37 degrees C in physiologic solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Pilsicainide Hydrochloride in a Canine Atrial Fibrillation Model
For research, scientific, and drug development professionals.
Introduction
Pilsicainide hydrochloride is a class Ic antiarrhythmic agent that functions as a pure sodium channel blocker.[1][2][3][4] It primarily acts by inhibiting the fast inward sodium current (INa) in cardiac myocytes, which slows the conduction velocity of electrical impulses and stabilizes the cardiac membrane.[1][4] This mechanism of action makes pilsicainide an effective agent for the management of supraventricular and ventricular arrhythmias, with a particular efficacy in treating atrial fibrillation (AF).[1][2] In canine models of atrial fibrillation, pilsicainide has demonstrated the ability to terminate existing AF and prevent its induction.[5][6] These application notes provide a summary of its use and detailed protocols for its application in a research setting.
Mechanism of Action in Atrial Fibrillation
Pilsicainide's primary effect in atrial fibrillation is the blockade of sodium channels in the heart, which leads to a slower conduction of electrical impulses and helps in the stabilization of a normal cardiac rhythm.[1] Its efficacy is particularly noted in its ability to selectively target open-state sodium channels during periods of high electrical activity, making it a potent agent against AF.[1] By slowing conduction, pilsicainide helps to re-establish a normal rhythm and prevent reentrant arrhythmias.[1]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in canine atrial fibrillation models.
Table 1: Intravenous Pilsicainide Administration in a Vagotonic AF Model
| Dosage | Outcome | Electrophysiological Changes | Reference |
| 1.0 mg/kg (IV over 3 min) | Terminated AF in 6 out of 6 dogs.[5] | - Increased Right Atrial Effective Refractory Period (ERP) from 104 ± 22 ms to 122 ± 31 ms.[5]- Increased intra-atrial conduction time by 24%.[5]- Slightly decreased Wavelength Index (ERP/Conduction Time) by 2%.[5] | [5] |
Table 2: Oral Pilsicainide Administration in a Rapid Atrial Pacing Model
| Dosage | Outcome | Electrophysiological Changes | Reference |
| 4.5 mg/kg per day | - Lower inducibility of AF at all atrial sites compared to control.[7]- Suppressed the shortening of the Atrial Effective Refractory Period (AERP).[7]- Attenuated the increase in AERP dispersion.[7]- Significantly lower ventricular heart rate during rapid pacing due to intra-atrial conduction block.[7] | - Decreased the change in AERP at the Right Atrial Appendage, Bachmann's Bundle, Right Atrium near the Inferior Vena Cava, and Left Atrium.[7] | [7] |
Table 3: Intravenous Pilsicainide in a Vagal Nerve Stimulation Model for AF Prevention from Pulmonary Vein
| Dosage | Outcome | Mechanism | Reference |
| 1 mg/kg | - Prevented AF induction during rapid pacing from the Left Superior Pulmonary Vein (LSPV).[6]- Did not prevent AF when pacing from the Right Atrial Free Wall.[6] | - Caused impulse conduction block between the LSPV and the Left Atrial Free Wall.[6] | [6] |
Experimental Protocols
Protocol 1: Induction of Vagotonic Atrial Fibrillation and Intravenous Pilsicainide Administration
This protocol is based on a model of AF induced by vagal stimulation.
1. Animal Preparation:
- Anesthetize mongrel dogs.
- Perform a thoracotomy to expose the heart.
- Isolate and prepare the cervical vagal nerves for stimulation.
2. Induction of Atrial Fibrillation:
- Initiate electrical stimulation of the vagal nerves.
- Induce atrial fibrillation through programmed electrical stimulation or rapid atrial pacing.
3. Pilsicainide Administration:
- Once sustained AF is established, administer this compound intravenously at a dose of 1.0 mg/kg over a 3-minute period.[5]
4. Electrophysiological Monitoring:
- Continuously record electrocardiogram (ECG) to monitor heart rhythm.
- Measure the following parameters before and after drug administration:
- Atrial Effective Refractory Period (ERP)
- Intra-atrial conduction time
- Mean AF interval
Protocol 2: Chronic Rapid Atrial Pacing Model and Oral Pilsicainide Administration
This protocol describes a model of atrial electrical remodeling induced by chronic rapid atrial pacing.
1. Animal Preparation and Pacemaker Implantation:
- Anesthetize beagles.
- Surgically implant a pacemaker with a lead in the right atrial appendage.
2. Rapid Atrial Pacing:
- Pace the right atrial appendage at a rate of 400 beats/min for a period of 2 weeks to induce atrial electrical remodeling.[7]
3. Oral Pilsicainide Administration:
- Administer this compound orally at a daily dose of 4.5 mg/kg.[7]
4. Electrophysiological Studies:
- At baseline and various time points during the pacing and recovery phases, perform electrophysiological studies to measure:
- Atrial Effective Refractory Period (AERP) at multiple atrial sites (e.g., Right Atrial Appendage, Bachmann's Bundle, Left Atrium).[7]
- AERP dispersion (the difference between the longest and shortest AERP).
- Inducibility of atrial fibrillation.
Visualizations
References
- 1. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 2. Pilsicainide - Wikipedia [en.wikipedia.org]
- 3. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pilsicainide used for? [synapse.patsnap.com]
- 5. Different effects of class Ic and III antiarrhythmic drugs on vagotonic atrial fibrillation in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the preventive effect of pilsicainide on atrial fibrillation originating from the pulmonary vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pilsicainide Hydrochloride Solutions in a Research Setting
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Pilsicainide hydrochloride is a potent and selective Class Ic antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in cardiomyocytes.[2][3] By binding to the open state of these channels, pilsicainide slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby decreasing myocardial conduction velocity.[3][4] It also prolongs the effective refractory period in atrial tissue.[2] These electrophysiological effects make this compound a valuable tool in cardiovascular research, particularly for studying atrial fibrillation, ventricular arrhythmias, and sodium channel physiology.[2][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
2. Physicochemical Properties and Solubility Data
Accurate solution preparation begins with a clear understanding of the compound's physical and chemical properties. The data below has been compiled from various suppliers and literature sources.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₅ClN₂O | [5] |
| Molecular Weight | 308.85 g/mol | [5] |
| Appearance | White to off-white crystalline solid/powder | [5][6] |
| Purity | ≥95-98% (HPLC) | [7] |
| Solubility in Water | Up to 100 mg/mL (may require sonication) | [5] |
| Solubility in DMSO | Up to 50 mg/mL (may require sonication) | [5] |
| Solubility in Ethanol | Approx. 25 mg/mL | [7] |
| Solubility in DMF | Approx. 20 mg/mL | [7] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [7] |
3. Experimental Protocols
3.1. Required Materials and Equipment
-
This compound powder (CAS: 88069-49-2)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvents:
-
Nuclease-free water (for aqueous solutions)
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened (for organic stock)
-
Phosphate-buffered saline (PBS) or other physiological buffers
-
-
Calibrated pipettes and sterile, filtered pipette tips
-
Sterile conical tubes or vials (e.g., 1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filters (0.22 µm) for sterilization of aqueous solutions
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mg/mL)
This protocol is suitable for experiments where an aqueous vehicle is required and high concentrations are needed.
-
Calculation: Determine the required mass of this compound. For example, to make 1 mL of a 100 mg/mL solution, you will need 100 mg of the powder.
-
Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh out the calculated mass of this compound powder.
-
Solubilization: Transfer the powder to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 0.8 mL for a final volume of 1 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the tube in a bath sonicator. Sonicate in short bursts (1-5 minutes) until the solution is clear.[5] Avoid overheating the solution.
-
Final Volume: Once dissolved, add water to reach the final desired volume and vortex briefly to ensure homogeneity.
-
Sterilization: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended in the table below. Note that aqueous solutions are not recommended for storage longer than one day.[7]
3.3. Protocol 2: Preparation of a Stock Solution in DMSO (e.g., 50 mg/mL)
DMSO is a common solvent for creating high-concentration stock solutions that can be diluted into aqueous buffers for experiments.
-
Calculation: Determine the required mass. To make 1 mL of a 50 mg/mL (161.89 mM) solution, you will need 50 mg of powder.[5]
-
Weighing: Following the procedure in Protocol 1, weigh the desired amount of this compound.
-
Solubilization: Transfer the powder to a sterile tube. Add the desired volume of anhydrous DMSO. It is crucial to use a fresh aliquot of DMSO as it is hygroscopic, and absorbed water can affect solubility.[5]
-
Mixing and Sonication: Vortex thoroughly. If necessary, sonicate as described above until a clear solution is achieved.[5]
-
Storage: Aliquot and store immediately. DMSO solutions are stable for longer periods when stored frozen (see table below).
3.4. Protocol 3: Preparation of a Working Solution in Physiological Buffer
This protocol describes the dilution of a high-concentration stock (from Protocol 1 or 2) into a buffer like PBS for final experimental use.
-
Calculation: Use the M₁V₁ = M₂V₂ formula to determine the volume of stock solution needed.
-
Example: To prepare 10 mL of a 100 µM pilsicainide solution from a 50 mg/mL (161.89 mM) DMSO stock:
-
M₁ = 161.89 mM
-
V₁ = ?
-
M₂ = 100 µM = 0.1 mM
-
V₂ = 10 mL
-
V₁ = (0.1 mM * 10 mL) / 161.89 mM ≈ 0.00618 mL or 6.18 µL
-
-
-
Dilution: Add 9.994 mL of pre-warmed (37°C) physiological buffer to a sterile tube. Add 6.18 µL of the DMSO stock solution.
-
Mixing: Cap the tube and vortex immediately and thoroughly to prevent precipitation. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) as it may have independent physiological effects.[7]
-
Usage: Use the freshly prepared working solution immediately for experiments.
4. Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | Room Temperature or -20°C (long-term) | ≥4 years at -20°C | [7][8] |
| Stock Solution in Solvent | -20°C | 1 month | [5] |
| Stock Solution in Solvent | -80°C | 6 months | [5] |
| Aqueous Solution | 4°C | Not recommended for >1 day | [7] |
Note: Always store solutions in tightly sealed containers, protected from light and moisture.[5]
5. Visualized Workflows and Mechanisms
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of pilsicainide on cardiac sodium channels.
References
- 1. mims.com [mims.com]
- 2. Pilsicainide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 4. What is Pilsicainide used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 88069-49-2 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 88069-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for Patch-Clamp Analysis of Sodium Channels with Pilsicainide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the characterization of sodium channel modulation by pilsicainide, a class Ic antiarrhythmic agent. The following sections detail the mechanism of action, quantitative data derived from key studies, and detailed protocols for experimental replication.
Introduction to Pilsicainide and Sodium Channel Blockade
Pilsicainide is a pure sodium channel blocker used clinically for the treatment of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (Nav), which are responsible for the rapid upstroke of the action potential in excitable cells like cardiomyocytes.[3] By blocking these channels, pilsicainide reduces the influx of sodium ions, thereby slowing the conduction velocity of electrical impulses in the heart.[2] This effect is particularly potent in tissues with high firing rates, a characteristic known as use-dependent or phasic block, making it effective in terminating tachyarrhythmias.[1][4][5]
Pilsicainide exhibits a state-dependent interaction with sodium channels, showing a preference for the open and inactivated states over the resting state.[1][2][6] This means its blocking effect is more pronounced when the channels are actively opening and closing, such as during a rapid heartbeat.[2] The molecular basis for this interaction has been identified to involve specific amino acid residues within the pore of the channel, particularly in the S6 segment of domain IV.[1]
Quantitative Analysis of Pilsicainide's Effects
The following tables summarize the quantitative data on the inhibitory effects of pilsicainide on various voltage-gated sodium channel subtypes. These values are critical for understanding the drug's potency and selectivity.
Table 1: Inhibitory Concentration (IC50) of Pilsicainide on Sodium Channels
| Channel Subtype | Cell Type | Stimulation Frequency | IC50 (µM) | Reference |
| hNav1.4 | HEK | 0.1 Hz | 189 ± 10 | [1] |
| hNav1.4 | HEK | 10 Hz | 76 ± 7 | [1] |
| hNav1.4 (F1586C mutant) | HEK | 0.1 Hz | >1000 | [1] |
| Atrial Myocytes (Control) | Rat | Not specified | 133 µg/mL | [7] |
| Atrial Myocytes (Thyrotoxic) | Rat | Not specified | 29.2 µg/mL | [7] |
Table 2: Effects of Pilsicainide on Sodium Channel Gating Properties
| Parameter | Channel Subtype | Effect | Notes | Reference |
| Tonic Block | hNav1.4, hNav1.5, hNav1.1 | Present | Blockade of channels in the resting state. | [1] |
| Use-Dependent Block | hNav1.4, hNav1.5, hNav1.1 | Strong | Increased block with higher stimulation frequencies. | [1] |
| Recovery from Inactivation | Cardiac Myocytes | Delayed | Prolongs the time for channels to become available for re-opening. | [4][8] |
| Action Potential Duration (APD90) | Guinea Pig Atrium | No significant change | Pilsicainide produces post-repolarization refractoriness without altering APD. | [9] |
| Maximal Upstroke Velocity (Vmax) | Guinea Pig Atrium | Decreased | Reflects the reduction in sodium current. | [9] |
Mechanism of Action and Experimental Workflow
The interaction of pilsicainide with sodium channels and the general workflow for its analysis using patch-clamp are illustrated in the following diagrams.
Detailed Experimental Protocols
The following are detailed protocols for performing patch-clamp analysis of sodium channels with pilsicainide. These protocols are based on methodologies reported in the literature and general best practices.[1][10][11][12][13][14]
Protocol 1: Whole-Cell Voltage-Clamp Recordings in Transfected HEK293 Cells
This protocol is suitable for studying specific human sodium channel isoforms heterologously expressed in a stable cell line.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.4, hNav1.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
Pilsicainide Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of pilsicainide hydrochloride in deionized water. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane by applying a brief pulse of stronger suction to establish the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting recordings.
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting sodium currents.
4. Voltage Protocols:
-
For Tonic Block and IC50 Determination:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a depolarizing test pulse to -10 mV for 20-50 ms to elicit the peak sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to measure the tonic block.
-
Apply a range of pilsicainide concentrations and measure the steady-state block at each concentration.
-
-
For Use-Dependent Block:
-
Hold the cell at a holding potential of -100 mV.
-
Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV for 20 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).
-
Measure the progressive decrease in peak current amplitude during the pulse train.
-
5. Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of pilsicainide.
-
Calculate the percentage of block for each concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
-
For use-dependent block, plot the normalized peak current as a function of the pulse number.
Protocol 2: Action Potential Recordings in Isolated Cardiomyocytes
This protocol is designed to assess the effects of pilsicainide on the action potential characteristics of primary cardiac cells.
1. Isolation of Cardiomyocytes:
-
Isolate ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rat) using established enzymatic digestion protocols.
-
Store the isolated cells in a calcium-free solution before transferring them to the recording chamber.
2. Solutions and Reagents:
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.
-
Pilsicainide: Prepare as described in Protocol 1, diluting in Tyrode's solution.
3. Electrophysiological Recording:
-
Use the current-clamp mode of the patch-clamp amplifier.
-
Establish a whole-cell configuration as described in Protocol 1.
-
Once a stable recording is achieved, elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) at a defined frequency (e.g., 1 Hz).
4. Experimental Procedure and Data Analysis:
-
Record baseline action potentials in the absence of the drug.
-
Perfuse the recording chamber with different concentrations of pilsicainide and record the changes in action potential parameters.
-
Measure key parameters such as the action potential amplitude, Vmax, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Assess the effective refractory period (ERP) by applying premature stimuli at varying coupling intervals after a train of regular stimuli. The ERP is the longest coupling interval that fails to elicit a propagated action potential.
By following these detailed protocols, researchers can effectively investigate the electrophysiological effects of pilsicainide on sodium channels, contributing to a deeper understanding of its antiarrhythmic properties and aiding in the development of novel therapeutics.
References
- 1. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Pilsicainide used for? [synapse.patsnap.com]
- 7. Effect of sodium channel blocker, this compound, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sodium channel blocker, pilsicainide, produces atrial post-repolarization refractoriness through the reduction of sodium channel availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
Application Notes and Protocols for Pilsicainide Hydrochloride in Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilsicainide hydrochloride is a class Ic antiarrhythmic agent renowned for its potent "pure" sodium channel-blocking activity.[1][2] Its primary mechanism of action involves the inhibition of the fast inward sodium current (INa) in cardiomyocytes, which leads to a decrease in the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential.[2] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[2] The Langendorff isolated heart preparation is a classic ex vivo model that allows for the investigation of cardiac function and the effects of pharmacological agents in a controlled environment, free from systemic neurohormonal influences.[3] This document provides detailed application notes and protocols for studying the electrophysiological and hemodynamic effects of this compound using the Langendorff perfusion system.
Mechanism of Action: Sodium Channel Blockade
Pilsicainide exerts its antiarrhythmic effects by binding to and blocking voltage-gated sodium channels in the heart muscle. This blockade is state-dependent, with a higher affinity for open or inactivated channels, making it more effective during periods of high heart rates. The reduction in sodium influx slows down the propagation of electrical impulses, which is particularly effective in terminating reentrant arrhythmias.[2] In experimental studies, pilsicainide has been shown to have a depressant effect on intra-atrial conduction and to prolong the atrial effective refractory period (ERP).[1]
Figure 1: Simplified signaling pathway of Pilsicainide's action.
Data Presentation
The following tables summarize the expected quantitative effects of pilsicainide on various cardiac parameters based on available literature. It is important to note that specific values may vary depending on the animal model, experimental conditions, and pilsicainide concentrations used.
Table 1: Electrophysiological Effects of Pilsicainide (10 µM) in Isolated Guinea Pig Myocardium
| Parameter | Tissue | Control (mean ± SEM) | Pilsicainide (10 µM) (mean ± SEM) | Percent Change |
| Conduction Velocity (cm/s) | Left Atrium | 70.6 ± 3.4 | 55.6 ± 2.2 | -21.2% |
| Pulmonary Vein | 52.6 ± 2.5 | 36.1 ± 1.7 | -31.4% | |
| Effective Refractory Period (ms) | Left Atrium | 100.0 ± 2.1 | 111.8 ± 2.3 | +11.8% |
| Pulmonary Vein | 111.3 ± 2.2 | 119.4 ± 2.1 | +7.3% | |
| Data derived from a study on isolated guinea pig left atrium and pulmonary vein preparations, which are methodologically related to Langendorff perfusion.[4][5][6] |
Table 2: Anticipated Dose-Dependent Hemodynamic and ECG Effects of Pilsicainide in a Langendorff Model
| Parameter | Low Dose (e.g., 1-3 µM) | Medium Dose (e.g., 3-10 µM) | High Dose (e.g., >10 µM) |
| Hemodynamics | |||
| Heart Rate (HR) | Minimal change to slight decrease | Moderate decrease | Significant decrease |
| Left Ventricular Developed Pressure (LVDP) | Minimal change | Slight to moderate decrease | Significant decrease |
| Max dP/dt (+dP/dt) | Minimal change | Slight to moderate decrease | Significant decrease |
| Min dP/dt (-dP/dt) | Minimal change | Slight to moderate decrease | Significant decrease |
| Coronary Flow | Minimal change | Minimal change | Possible decrease due to reduced cardiac work |
| ECG Parameters | |||
| PR Interval | Slight prolongation | Moderate prolongation | Significant prolongation |
| QRS Duration | Slight prolongation | Moderate prolongation | Significant prolongation |
| QTc Interval | Minimal change | Slight prolongation | Moderate prolongation |
| This table is a qualitative summary based on the known pharmacological profile of pilsicainide, including data from in vivo dog models which showed concentration-dependent decreases in LV dP/dt max and prolongation of QRS and PQ intervals.[7] |
Experimental Protocols
Protocol 1: General Langendorff Perfusion for this compound Evaluation
This protocol describes a standard method for assessing the effects of pilsicainide on an isolated heart from a small mammal (e.g., guinea pig or rabbit).
1. Animal Preparation and Heart Excision:
-
Anesthetize the animal (e.g., with sodium pentobarbital). Administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
2. Cannulation and Perfusion Setup:
-
Identify the aorta and cannulate it, avoiding damage to the aortic valve.
-
Mount the cannulated heart on the Langendorff apparatus, ensuring no air bubbles are introduced into the system.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) or constant flow.
3. Instrumentation and Data Acquisition:
-
For hemodynamic measurements, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure LVDP and derive +/ - dP/dt.
-
Place ECG electrodes on the surface of the heart or in the perfusion chamber to record a surface electrocardiogram.
-
Monitor coronary flow using an inline flowmeter or by collecting the effluent.
-
Allow the heart to stabilize for a period of 20-30 minutes before any intervention.
4. Pilsicainide Administration:
-
Prepare stock solutions of this compound in the appropriate vehicle (e.g., deionized water or saline).
-
After the stabilization period, switch the perfusion to a Krebs-Henseleit solution containing the desired concentration of pilsicainide.
-
A cumulative dose-response can be generated by perfusing the heart with increasing concentrations of pilsicainide (e.g., 1 µM, 3 µM, 10 µM, 30 µM), with each concentration administered for a set period (e.g., 15-20 minutes) to reach a steady state.
-
A vehicle control experiment should be run in parallel.
5. Data Analysis:
-
Continuously record all parameters.
-
Analyze the data for changes in heart rate, LVDP, +/ - dP/dt, coronary flow, and ECG intervals (PR, QRS, QTc) at each pilsicainide concentration compared to the baseline and vehicle control.
Figure 2: Experimental workflow for Pilsicainide evaluation.
Protocol 2: Investigating Pro-arrhythmic Potential
This protocol is designed to assess if pilsicainide facilitates the induction of arrhythmias.
1. Basic Setup:
-
Follow steps 1-3 from Protocol 1.
-
Place a pacing electrode on the right atrium or ventricle.
2. Pacing Protocol:
-
After the stabilization period, perform a baseline programmed electrical stimulation protocol. This can include burst pacing or the introduction of premature stimuli to assess arrhythmia inducibility.
-
A typical protocol might involve a train of stimuli (S1) at a fixed cycle length, followed by one or more premature stimuli (S2, S3) at decreasing coupling intervals.
3. Pilsicainide Administration and Pacing:
-
Perfuse the heart with a clinically relevant concentration of pilsicainide.
-
After a steady-state is achieved, repeat the programmed electrical stimulation protocol.
4. Analysis:
-
Compare the incidence, duration, and type of arrhythmias induced in the presence and absence of pilsicainide.
-
An increased ease of arrhythmia induction or the appearance of sustained arrhythmias in the presence of the drug would indicate pro-arrhythmic potential.
Conclusion
The Langendorff heart perfusion model is an invaluable tool for characterizing the direct cardiac effects of this compound. By carefully controlling experimental conditions, researchers can obtain detailed information on its dose-dependent impact on cardiac electrophysiology and hemodynamics. The protocols and data presented here provide a framework for designing and executing robust studies to evaluate the efficacy and safety profile of this potent sodium channel blocker.
References
- 1. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.teikyo.jp [pure.teikyo.jp]
- 6. researchgate.net [researchgate.net]
- 7. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pilsicainide Hydrochloride Administration in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of pilsicainide hydrochloride in guinea pig models, a critical preclinical step in cardiac safety and efficacy assessment. The following sections detail the electrophysiological effects, pharmacokinetic profile, and experimental protocols for utilizing pilsicainide in a research setting.
Electrophysiological Effects of Pilsicainide
This compound is a class Ic antiarrhythmic agent, acting as a potent and pure sodium channel blocker.[1] Its primary mechanism of action involves the inhibition of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] This action leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through cardiac tissue.[1][4] Notably, pilsicainide exhibits minimal effects on potassium or calcium channels, distinguishing it from other antiarrhythmic agents.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of 10 µM this compound on key electrophysiological parameters in the isolated, perfused guinea pig heart, specifically comparing its impact on the pulmonary vein and the left atrium.
Table 1: Effect of 10 µM Pilsicainide on Action Potential Parameters in Guinea Pig Myocardium
| Parameter | Tissue | Control (Mean ± SEM) | Pilsicainide (10 µM) (Mean ± SEM) | % Change |
| Action Potential Amplitude (APA, mV) | Pulmonary Vein | 99.8 ± 2.1 | 98.7 ± 2.3 | -1.1% |
| Left Atrium | 104.5 ± 1.5 | 103.8 ± 1.6 | -0.7% | |
| Resting Membrane Potential (RMP, -mV) | Pulmonary Vein | 74.3 ± 1.1 | 73.9 ± 1.2 | -0.5% |
| Left Atrium | 78.1 ± 0.8 | 77.8 ± 0.9 | -0.4% | |
| Maximum Upstroke Velocity (Vmax, V/s) | Pulmonary Vein | 189.7 ± 9.5 | 101.5 ± 7.8 | -46.5% |
| Left Atrium | 225.4 ± 8.1 | 143.2 ± 8.5 | -36.5% | |
| Action Potential Duration at 50% Repolarization (APD50, ms) | Pulmonary Vein | 28.5 ± 2.1 | 29.1 ± 2.2 | +2.1% |
| Left Atrium | 23.8 ± 1.5 | 24.5 ± 1.6 | +2.9% | |
| Action Potential Duration at 90% Repolarization (APD90, ms) | Pulmonary Vein | 85.6 ± 4.3 | 88.2 ± 4.5 | +3.0% |
| Left Atrium | 75.4 ± 3.1 | 78.1 ± 3.3 | +3.6% |
* Indicates a statistically significant difference from the control. Data sourced from Takahara et al., 2012.
Table 2: Effect of 10 µM Pilsicainide on Conduction and Refractoriness in Guinea Pig Myocardium
| Parameter | Tissue | Control (Mean ± SEM) | Pilsicainide (10 µM) (Mean ± SEM) | % Change |
| Conduction Velocity (m/s) | Pulmonary Vein | 0.42 ± 0.05 | 0.27 ± 0.03 | -35.7% |
| Left Atrium | 1.11 ± 0.09 | 0.83 ± 0.07 | -25.2% | |
| Effective Refractory Period (ERP, ms) at 1 Hz | Pulmonary Vein | 135 ± 5 | 150 ± 6 | +11.1% |
| Left Atrium | 110 ± 4 | 130 ± 5 | +18.2% |
* Indicates a statistically significant difference from the control. Data sourced from Takahara et al., 2012.
Pharmacokinetics and IC50
Extensive literature searches did not yield specific pharmacokinetic data (Cmax, Tmax, half-life) or a definitive IC50 value for this compound in guinea pig models. The available research primarily focuses on its electrophysiological effects at fixed concentrations.[4] Determining these parameters in guinea pigs would be a valuable contribution to the preclinical characterization of this drug.
Experimental Protocols
The following protocols are based on established methodologies for studying the electrophysiological effects of pharmacological agents in isolated guinea pig hearts.
Protocol 1: Isolated Langendorff-Perfused Guinea Pig Heart Preparation
This protocol describes the isolation and perfusion of a guinea pig heart for electrophysiological studies.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Heparin (1000 IU/mL)
-
Pentobarbital sodium (or other suitable anesthetic)
-
Krebs-Henseleit buffer (see Protocol 2 for preparation)
-
Langendorff apparatus equipped with:
-
Perfusion reservoir and tubing
-
Bubble trap
-
Heat exchanger to maintain perfusate at 37°C
-
Aortic cannula
-
Pacing and recording electrodes
-
Transducers for measuring pressure and electrical activity
-
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with an appropriate anesthetic (e.g., pentobarbital sodium, intraperitoneally). Administer heparin (1000 IU/kg) intravenously via the femoral vein to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Mount the heart on the Langendorff apparatus by inserting the aortic cannula into the aorta and securing it with a ligature. Ensure the cannula does not obstruct the coronary ostia.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be maintained at approximately 60-80 mmHg.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes. During this period, the heart should resume a regular rhythm. Monitor coronary flow, left ventricular developed pressure (LVDP), and heart rate.
-
Electrode Placement: Place stimulating and recording electrodes on the desired locations of the epicardial surface (e.g., left atrium, pulmonary vein).
-
Data Acquisition: Record baseline electrophysiological parameters, including action potentials, conduction velocity, and effective refractory period.
Protocol 2: Preparation of Krebs-Henseleit Buffer
Composition (in mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.0
Preparation:
-
Dissolve the salts in distilled, deionized water.
-
Bubble the solution with 95% O2 and 5% CO2 for at least 20 minutes to ensure adequate oxygenation and to stabilize the pH at approximately 7.4.
-
Warm the buffer to 37°C before use.
Protocol 3: Administration of this compound and Electrophysiological Recordings
Materials:
-
This compound powder
-
Distilled water
-
Isolated, perfused guinea pig heart preparation (from Protocol 1)
-
Microelectrode amplifier
-
Glass microelectrodes (filled with 3 M KCl)
-
Data acquisition system
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound by dissolving it in distilled water. From this stock, prepare the desired final concentrations by adding small aliquots to the Krebs-Henseleit buffer reservoir. For example, to achieve a 10 µM final concentration, add the appropriate volume of the stock solution to the perfusate.
-
Baseline Recordings: Before drug administration, record stable baseline electrophysiological parameters for at least 15-20 minutes.
-
Drug Perfusion: Introduce the pilsicainide-containing Krebs-Henseleit buffer into the perfusion system.
-
Action Potential Recording: Impale the myocardial cells of the pulmonary vein and left atrium with glass microelectrodes to record transmembrane action potentials. Measure the following parameters:
-
Action Potential Amplitude (APA)
-
Resting Membrane Potential (RMP)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
-
Conduction Velocity Measurement: Use extracellular bipolar electrodes to record local electrograms at different points (e.g., along the pulmonary vein and left atrium). The conduction velocity is calculated by dividing the distance between the electrodes by the conduction time.
-
Effective Refractory Period (ERP) Measurement: Determine the ERP using a standard S1-S2 stimulation protocol. Apply a train of 10 basic stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals until the S2 fails to elicit a propagated response. The longest S1-S2 interval that fails to produce a response is the ERP.
-
Data Analysis: Compare the electrophysiological parameters recorded during pilsicainide perfusion to the baseline values to determine the drug's effects.
Visualizations
Mechanism of Action of Pilsicainide
Caption: Mechanism of Pilsicainide's sodium channel blockade.
Experimental Workflow for Electrophysiological Assessment
Caption: Langendorff isolated heart experimental workflow.
References
- 1. Effect of pilsicainide, a pure sodium channel blocker, on spiral waves during atrial fibrillation: theoretical analysis by numerical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 3. What is Pilsicainide used for? [synapse.patsnap.com]
- 4. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Pilsicainide Delivery in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing transdermal patches to deliver pilsicainide in animal research models. Pilsicainide is a Class Ic antiarrhythmic agent primarily used for the management of atrial tachyarrhythmias. Transdermal delivery offers a non-invasive method for achieving sustained drug levels, which can be particularly advantageous in chronic animal studies, minimizing the stress associated with repeated injections.
Introduction to Transdermal Pilsicainide Delivery
Pilsicainide functions by blocking cardiac sodium channels, thereby slowing conduction velocity in the atrial and ventricular myocardium.[1][2] Transdermal administration bypasses first-pass metabolism and can provide steady-state plasma concentrations, improving therapeutic efficacy and reducing potential side effects.[3] Research in canine models has demonstrated that pilsicainide can be effectively absorbed transdermally to exert long-lasting electropharmacological effects, including anti-atrial fibrillatory action.[4]
Mechanism of Action: Sodium Channel Blockade
Pilsicainide exerts its antiarrhythmic effect by blocking the fast sodium channels (NaV1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity. This mechanism is particularly effective in suppressing tachycardias sustained by reentry circuits.[1][5]
Caption: Pilsicainide's mechanism of action on the cardiac sodium channel.
Data from In Vivo Animal Studies
The primary animal model for which transdermal pilsicainide data is available is the dog. A study utilizing a chronic atrioventricular block dog model demonstrated significant systemic absorption and electrophysiological effects.
Table 1: Pharmacokinetic Parameters of Pilsicainide Transdermal Patch in Dogs
| Parameter | Value | Animal Model | Reference |
| Dose | 9.8 mg/kg | Chronic AV block dogs | [4] |
| Cmax (Peak Plasma Conc.) | 0.49 ± 0.13 µg/mL | Chronic AV block dogs | [4] |
| Time to Cmax (Tmax) | 2 - 8 hours | Chronic AV block dogs | [4] |
| Duration above MEC | 6 hours (from 2h to 8h post-application) | Chronic AV block dogs | [4] |
| MEC: Minimum Effective Concentration (clinically reported) |
Table 2: Pharmacodynamic Effects of Pilsicainide Transdermal Patch in Dogs
| Parameter | Effect | Significance | Reference |
| Inter-atrial Conduction Time | Significantly prolonged | Indicates Na+ channel blockade | [4] |
| Atrial Effective Refractory Period | No significant prolongation | - | [4] |
| Atrial Fibrillation Cycle Length | Prolonged | Anti-fibrillatory action | [4] |
| Anti-fibrillatory Action | Confirmed | Therapeutic potential | [4] |
Experimental Protocols
Protocol 1: Formulation of a Representative Pilsicainide Transdermal Patch
This protocol describes the preparation of a matrix-type transdermal patch using the solvent evaporation casting method. This is a general procedure, and optimization of the components is recommended for specific research applications.
Materials:
-
Pilsicainide Hydrochloride
-
Polymers: Polyvinyl Alcohol (PVA), Hydroxypropyl Methylcellulose (HPMC)
-
Plasticizer: Polyethylene Glycol 400 (PEG 400)
-
Permeation Enhancer: Oleic Acid
-
Solvent: Dichloromethane and Methanol (4:1 ratio)
-
Backing membrane
-
Release liner
Procedure:
-
Polymer Solution Preparation: Accurately weigh and dissolve the chosen polymers (e.g., a blend of PVA and HPMC) in the solvent system with continuous stirring until a clear, homogenous solution is formed.
-
Drug Incorporation: Dissolve the accurately weighed this compound into the polymer solution. Stir until the drug is completely dissolved.
-
Addition of Excipients: Add the plasticizer (e.g., PEG 400) and permeation enhancer (e.g., oleic acid) to the solution and mix thoroughly.
-
Casting: Pour the final solution carefully into a petri dish or onto a flat surface lined with a release liner. Ensure a uniform thickness.
-
Solvent Evaporation: Cover the cast film with an inverted funnel to control the rate of solvent evaporation. Allow it to dry at room temperature for 24 hours.
-
Patch Finishing: Once dried, the patch film can be carefully removed. Place the backing membrane on top of the dried film. Cut the patch into the desired sizes.
-
Storage: Store the prepared patches in a desiccator to protect them from moisture.
Caption: Workflow for transdermal patch formulation by solvent casting.
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines a standard procedure for evaluating the permeation of pilsicainide from a transdermal patch using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., rat, pig, or rabbit abdominal skin)
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block (to maintain 32°C at the skin surface)
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation: Excise full-thickness skin from the chosen animal model. Carefully remove any subcutaneous fat and hair. Equilibrate the skin in the receptor medium for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Temperature Control: Maintain the temperature of the receptor medium at 37°C to ensure a skin surface temperature of approximately 32°C.
-
Patch Application: Cut the pilsicainide patch to a size that fits the donor compartment and apply it to the skin surface.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of pilsicainide in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Caption: Experimental workflow for an in vitro skin permeation test.
Protocol 3: In Vivo Study in a Canine Model
This protocol provides a general framework for an in vivo study to assess the pharmacokinetics and pharmacodynamics of a pilsicainide transdermal patch in dogs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model:
-
Beagle dogs are a suitable model. For arrhythmia studies, a model of chronic atrioventricular block can be surgically created.[4]
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.
-
Baseline Measurements: Record baseline electrocardiogram (ECG) and hemodynamic parameters. Collect a baseline blood sample.
-
Patch Application:
-
Select an application site, such as the dorsal thorax.
-
Clip the hair from a small area (slightly larger than the patch). Do not abrade the skin.
-
Clean the area with a dry gauze. Avoid using solvents like alcohol that may alter skin permeability.
-
Apply the pilsicainide patch (e.g., dosed at 9.8 mg/kg) and press firmly for 30 seconds to ensure adhesion.
-
A light protective wrap may be used to prevent the dog from removing the patch, but ensure it does not create an occlusive environment that could alter absorption.
-
-
Pharmacokinetic Sampling: Collect blood samples (e.g., from the cephalic vein) into heparinized tubes at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) after patch application. Centrifuge the samples to separate plasma and store at -80°C until analysis by a validated LC-MS/MS method.
-
Pharmacodynamic Assessment:
-
At corresponding time points, perform electrophysiological studies under light anesthesia.
-
Record ECG to measure parameters like PR interval and QRS duration.
-
Using intracardiac catheters, measure inter-atrial conduction time and atrial effective refractory period (AERP) through programmed electrical stimulation.
-
If using an arrhythmia model, assess the ability of the patch to prevent or terminate induced arrhythmias.
-
-
Monitoring: Observe the animals for any signs of skin irritation at the application site and for any systemic adverse effects throughout the study.
Conclusion
The transdermal delivery of pilsicainide is a viable and effective method for preclinical research in animal models, particularly for chronic studies of atrial arrhythmias. The data from canine models confirms that therapeutic plasma concentrations can be achieved, leading to significant antiarrhythmic effects. The provided protocols offer a foundation for researchers to formulate, test, and implement pilsicainide transdermal patches in their own experimental designs. Researchers should note the importance of species-specific differences in skin permeability and conduct appropriate validation studies for their chosen animal model.
References
- 1. Aspects in controlled drug delivery for topical applications in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impacts of Surgically Performed Renal Denervation on the Cardiovascular and Electrophysiological Variables in the Chronic Atrioventricular Block Dogs – Comparison With Those of Amiodarone Treatment – [jstage.jst.go.jp]
- 4. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pilsicainide Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using pilsicainide hydrochloride in in vitro experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Section 1: General Information & Frequently Asked Questions
This section covers the fundamental properties and mechanism of action of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class 1c antiarrhythmic agent primarily used to treat cardiac arrhythmias like atrial fibrillation.[1][2] Its mechanism centers on being a "pure" sodium channel blocker, meaning it selectively inhibits the fast inward sodium current (INa) through the Nav1.5 channel without significantly affecting other cardiac ion channels, such as potassium or calcium channels.[3][4][5]
The key aspects of its action include:
-
State-Dependent Blockade : Pilsicainide binds with greater affinity to sodium channels in their open or inactivated states, which are more prevalent during high-frequency cardiac activity.[2][3]
-
Slowing Depolarization : By blocking sodium influx during Phase 0 of the cardiac action potential, it decreases the rate of membrane depolarization and slows the conduction velocity of electrical impulses through the myocardium.[1][3]
-
Use-Dependency : The inhibitory effect of pilsicainide increases with a higher frequency of stimulation (heart rate), making it particularly effective during tachyarrhythmias.[2][3][6]
Caption: Mechanism of action for this compound.
Q2: What are the key physicochemical properties of this compound?
Understanding the solubility and stability of this compound is crucial for preparing accurate stock solutions and experimental media.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₂₄N₂O · HCl | [3] |
| Molar Mass | 308.85 g/mol (hydrochloride salt) | [7] |
| Appearance | White to beige powder | [8] |
| Solubility | H₂O: >5 mg/mL, up to 100 mg/mL (ultrasonication may be required) DMSO: 2 mg/mL, up to 50 mg/mL (ultrasonication may be required) | [7][8] |
| Storage | Store powder at room temperature, desiccated. | [8][9] |
| Stock Solution | Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. | [10] |
Q3: How should I prepare a stock solution of this compound?
-
Choose a Solvent : Based on the desired final concentration and experimental system, select either sterile deionized water or DMSO.[7][8] For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Weigh the Compound : Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolve : Add the chosen solvent to the powder. For higher concentrations, vortexing and/or ultrasonication may be necessary to ensure complete dissolution.[7] Use fresh, anhydrous grade DMSO, as hygroscopic DMSO can impact solubility.[7]
-
Sterilize : If using in cell culture, sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot and Store : Dispense the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Store as recommended in the table above.[10]
Section 2: Optimizing Concentration for In Vitro Assays
The effective concentration of pilsicainide can vary significantly depending on the assay type and biological system.
Q4: What is a typical starting concentration range for in vitro electrophysiology experiments?
The optimal concentration for electrophysiology studies typically falls within the micromolar range. It is always recommended to perform a dose-response curve to determine the IC₅₀ or effective concentration for your specific model.
| Assay/Model System | Effective Concentration Range | Observations | Reference(s) |
| Isolated Guinea Pig Ventricular Myocytes | 10 µM - 100 µM (10⁻⁵ M - 10⁻⁴ M) | Concentration-dependent inhibition of peak sodium current (INa). | [6] |
| Isolated Guinea Pig Pulmonary Vein/Left Atrium | 10 µM | Decreased conduction velocity and prolonged effective refractory period. | [4][11] |
| Levo-thyroxine (T₄)-treated Rat Atrial Cells | 10 - 200 µg/mL (IC₅₀: 29.2 µg/mL) | Dose-dependent decrease in the peak amplitude of the net inward current. | [7] |
| Canine Atrial Model | 4.5 mg/kg per day (in vivo administration) | Suppressed shortening of the atrial effective refractory period. | [12] |
| Human Clinical Plasma Levels (for reference) | >0.5 µg/mL (effective); 0.2-0.9 µg/mL (therapeutic) | Effective for suppressing supraventricular tachycardia. | [13][14] |
Q5: How do I determine the optimal concentration for my specific cell line or assay (e.g., cytotoxicity)?
To determine the ideal concentration for non-electrophysiology assays, such as cytotoxicity or signaling studies, a systematic approach is required:
-
Literature Review : Start with the concentration ranges reported for similar cell types or assays.
-
Dose-Response Curve : This is the most critical step. Test a wide range of pilsicainide concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM).
-
Assay Your Endpoint : Measure the desired effect (e.g., cell viability, protein expression, ion flux) at each concentration.
-
Determine EC₅₀/IC₅₀ and Toxicity Threshold : Plot the results to calculate the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). For cytotoxicity assays, this will identify the concentration at which 50% of cells are no longer viable (LC₅₀). It is crucial to work at concentrations below the toxicity threshold for functional assays.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with pilsicainide.
Caption: Troubleshooting workflow for pilsicainide experiments.
Q6: My cells are showing high levels of toxicity. What should I do?
-
Reduce Concentration : High cytotoxicity is most often due to an excessive concentration. A serum pilsicainide level of 2.42 µg/mL was associated with toxicity in a clinical case.[15] Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or CellTox Green) to identify a non-toxic working concentration for your specific cell type.[16]
-
Check Solvent Concentration : If using a DMSO stock, ensure the final concentration in your culture medium is well below the toxic threshold for your cells (typically <0.1%).
-
Assess Assay Duration : Prolonged exposure, even at lower concentrations, can lead to toxicity. Consider shorter incubation times if your experimental design allows.
Q7: I'm observing inconsistent or no effect in my electrophysiology recordings. What are the potential causes?
-
Use-Dependency : The blocking effect of pilsicainide is highly dependent on the stimulation frequency.[3][6] Inconsistent pacing rates will lead to variable results. Ensure your stimulation protocol is identical across all experiments.
-
State-Dependency : Pilsicainide's affinity for the sodium channel is dependent on the channel's state (open/inactivated vs. resting).[3] Variations in your voltage-clamp protocol or resting membrane potential can alter the drug's effectiveness.
-
Solution Instability : Ensure your stock and working solutions are fresh and have been stored correctly. Repeated freeze-thaw cycles can degrade the compound.[10]
Section 4: Experimental Protocols
These protocols provide a starting point for common in vitro assays involving pilsicainide. Researchers should adapt them to their specific equipment and cell models.
Protocol 1: Patch Clamp Electrophysiology Assay for Sodium Current (INa)
This protocol is adapted for recording INa from isolated cardiomyocytes using the whole-cell patch-clamp technique.[6][17]
Caption: Experimental workflow for a patch clamp assay.
Methodology:
-
Cell Preparation : Isolate ventricular or atrial myocytes from an appropriate animal model (e.g., guinea pig, rat) using established enzymatic digestion protocols.
-
Solutions :
-
External Solution (example) : Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4. To isolate INa, K⁺ and Ca²⁺ channel blockers (e.g., CsCl, CdCl₂) should be added.
-
Internal (Pipette) Solution (example) : Contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2.
-
-
Recording :
-
Obtain a whole-cell recording from a single, healthy myocyte.
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure availability of Na⁺ channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit INa.
-
Record baseline currents.
-
Perfuse the cell with the vehicle control solution and record again.
-
Perfuse the cell with the desired concentration of this compound and record the blocked INa. A range of concentrations should be tested to establish a dose-response relationship.
-
Perform a washout with the control external solution to check for reversibility of the block.
-
-
Data Analysis : Measure the peak inward current at each voltage step for all conditions. Calculate the percentage of block at each concentration relative to the control condition and plot the data to determine the IC₅₀.
Protocol 2: General Cytotoxicity Assay
This protocol describes a general method for assessing pilsicainide's cytotoxicity using a fluorescent, non-permeable DNA-binding dye (e.g., CellTox™ Green).[16]
Methodology:
-
Cell Seeding : Plate your cells of interest in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of this compound in your complete cell culture medium. Include a "no treatment" control and a "100% lysis" positive control (using a detergent like Triton™ X-100).[16]
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of pilsicainide.
-
Dye Addition : Add the DNA-binding dye to all wells according to the manufacturer's instructions (e.g., a 1:1000 final dilution).[16]
-
Incubation : Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Measurement : Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485-500nmEx / 520-530nmEm).[16]
-
Data Analysis : Normalize the fluorescence values by subtracting the "no treatment" control background. Express the results as a percentage of the "100% lysis" positive control to determine the percentage of cytotoxicity at each pilsicainide concentration.
References
- 1. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 2. What is Pilsicainide used for? [synapse.patsnap.com]
- 3. Pilsicainide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. 88069-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiopulmonary arrest upon admission caused by this compound intoxication: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A case of the toxicity of this compound with comparison of the serial serum pilsicainide levels and electrocardiographic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
Pilsicainide Hydrochloride Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and appropriate storage of Pilsicainide hydrochloride for experimental use. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a sealed container at 4°C for long-term use, protected from moisture. For shipping or short-term storage, it can be kept at room temperature.[1] It is also crucial to protect the solid compound from direct sunlight and heat.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in solvents such as water, DMSO, or ethanol, the following storage conditions are recommended:
It is important to use sealed containers to prevent solvent evaporation and contamination. One supplier does not recommend storing aqueous solutions for more than one day, suggesting that fresh solutions should be prepared for optimal results.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound were not found in the public domain, general best practices for pharmaceutical compounds recommend protection from light. Drug information sheets advise storing the formulated product away from direct sunlight.[2] Therefore, it is prudent to store both solid and solution forms of this compound in light-resistant containers or in the dark.
Q4: What is the solubility of this compound?
A4: this compound exhibits good solubility in aqueous and organic solvents commonly used in research.
-
Water: 100 mg/mL (requires sonication)[1]
-
DMSO: 50 mg/mL (requires sonication)[1]
-
Ethanol: Approximately 25 mg/mL
-
PBS (pH 7.2): Approximately 10 mg/mL
Stability and Storage Summary
| Parameter | Solid State | Solution State |
| Storage Temperature | 4°C (long-term)[1], Room Temperature (shipping)[1] | -80°C (up to 6 months)[1], -20°C (up to 1 month)[1] |
| Light Exposure | Store away from direct sunlight[2] | Protect from light |
| Humidity/Moisture | Store away from moisture in a sealed container[1] | Use sealed containers to prevent evaporation |
| Recommended Container | Tightly sealed, light-resistant container | Sealed, light-resistant vials |
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results in your experiments can be frustrating. This guide helps you troubleshoot potential issues related to the stability of your this compound.
Problem: My experimental results are inconsistent or show a loss of compound activity.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols
Stability-Indicating HPLC Method
While a fully validated stability-indicating method with forced degradation data is not publicly available, the following HPLC method, based on the Japanese Pharmacopoeia, can be used for the analysis of this compound hydrate. This method should be validated for its stability-indicating properties if degradation products are expected.
Principle: This method separates this compound from potential impurities using reversed-phase high-performance liquid chromatography with UV detection.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | GL-7400 HPLC system or equivalent |
| Column | Inertsil ODS-4 (5 µm, 150 x 4.6 mm I.D.) |
| Mobile Phase | Acetonitrile / Solution* (1/5, v/v) |
| *Solution Preparation | Add 5 mL of triethylamine to 750 mL of water. Adjust pH to 4.0 with phosphoric acid. Add water to make up to 1000 mL. |
| Flow Rate | 1.35 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Reference: Analysis of this compound hydrate (Under the Condition of the Japanese Pharmacopoeia), Data No. LB103-0894, GL Sciences Inc.
General Protocol for Forced Degradation Studies
To assess the intrinsic stability of this compound and develop a stability-indicating analytical method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: General workflow for conducting forced degradation studies.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat API.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C. Collect samples at various time points.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Protect from light and collect samples at various time points.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C) in a stability chamber. Analyze at set intervals.
-
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., the HPLC method described above).
-
Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Ensure mass balance is conserved.
Logical Decision Making for Storage
The choice of storage conditions is critical for maintaining the integrity of this compound for your research.
Caption: Decision guide for selecting appropriate storage conditions.
References
Technical Support Center: Pilsicainide and Neuropsychiatric Research
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neuropsychiatric side effects of pilsicainide. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pilsicainide and is it expected to have central nervous system (CNS) effects?
Pilsicainide is a class Ic antiarrhythmic agent that functions as a pure sodium channel blocker.[1][2] Its primary therapeutic effect is achieved by blocking the fast inward sodium current (INa) in cardiac myocytes, which slows the conduction velocity and prolongs the refractory period in the heart to suppress arrhythmias.[3][4]
Theoretically, the low lipophilicity of pilsicainide may limit its access to the central nervous system.[5] This property is consistent with the relative rarity of CNS adverse effects reported in clinical use at therapeutic doses.[5] However, researchers should not entirely discount the possibility of CNS penetration and subsequent neuropsychiatric effects, particularly in specific patient populations or overdose situations.
Q2: What neuropsychiatric side effects of pilsicainide have been documented in published studies?
Reports of significant psychiatric symptoms associated with pilsicainide are rare and have primarily emerged from cases of intoxication or overdose.[6] Symptoms reported in these instances include excitatory delirium, visual hallucinations, and delusions.[6] Less common neurological effects such as tremors, headaches, or visual disturbances have also been noted.[7] Standard therapeutic use of pilsicainide is generally well-tolerated.[8]
Data Summary: Neuropsychiatric Symptoms in Pilsicainide Intoxication
The following table summarizes findings from published case reports where psychiatric symptoms were observed following pilsicainide intoxication. It is critical to note that these cases involve dosages significantly exceeding the recommended therapeutic range of 100-150 mg per day.[6]
| Age | Sex | Serum Creatinine (mg/dL) | Symptoms | Pilsicainide Dosage | Max Serum Concentration (µg/mL) | Reference |
| 56 | F | 10.1 | Excitatory delirium, visual hallucinations | 150 mg/day (with renal failure) | 1.8 | [6] |
| 79 | F | 0.7 | Delusions, agitation | 2000 mg (overdose) | 4.81 | [6] |
| 22 | M | Not Reported | Admitted for psychological problems post-overdose | 2450 mg (overdose) | 12.46 | [9] |
This table is adapted from a summary of case reports.[6][9] The effective serum concentration for pilsicainide is typically 0.2–0.9 μg/mL.[9]
Troubleshooting and Experimental Design
Q3: We are planning a preclinical study. What experimental protocols can be used to assess the potential neuropsychiatric effects of pilsicainide in animal models?
When designing a preclinical study, a battery of behavioral tests is recommended to screen for a range of potential neuropsychiatric effects. The following protocol provides a standard workflow.
Proposed Preclinical Experimental Protocol:
-
Animal Model: Utilize rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) with sufficient statistical power (n=10-12 per group).
-
Drug Administration:
-
Administer pilsicainide via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Include at least three dose levels: a therapeutic equivalent dose, a supra-therapeutic dose (e.g., 3-5x therapeutic), and a vehicle control.
-
Conduct both acute and sub-chronic (e.g., 14-28 days) dosing paradigms to assess immediate and cumulative effects.
-
-
Behavioral Testing Battery (to be performed after dosing):
-
Locomotor Activity: Use an open field test to assess hyperactivity or sedation. Measure total distance traveled, time in the center vs. periphery, and rearing frequency.
-
Anxiety-like Behavior: Employ the elevated plus maze (EPM) or light-dark box test. Measure time spent in and entries into the open/light areas.
-
Cognitive Function: Use the Morris water maze or Y-maze to assess spatial learning and memory.
-
Sensorimotor Gating: Evaluate prepulse inhibition (PPI) of the acoustic startle reflex, as deficits can indicate psychosis-like states.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups to the vehicle control.
-
Correlate behavioral changes with plasma and brain tissue concentrations of pilsicainide.
-
Q4: In our clinical trial, a subject on pilsicainide reported acute anxiety and hallucinations. How can we approach causality assessment?
Distinguishing a drug-induced effect from a pre-existing or coincidental condition is a significant challenge. A systematic approach is crucial for an accurate assessment.
Troubleshooting Steps for an Adverse Event:
-
Dechallenge/Rechallenge: If clinically feasible and ethical, temporarily discontinue pilsicainide and monitor for symptom resolution (dechallenge). If symptoms reappear upon re-administration (rechallenge), this provides strong evidence of causality.
-
Dose Relationship: Determine if the symptoms appeared after a dose increase or if they resolve with a dose reduction.
-
Temporal Relationship: Document the exact timeline of drug administration and symptom onset. A close temporal relationship strengthens the possibility of a causal link.
-
Rule out Confounders:
-
Conduct a thorough review of concomitant medications, especially those with known neuropsychiatric effects.[10][11]
-
Screen for underlying medical conditions that could cause the symptoms (e.g., metabolic disturbances, infection, or neurological disorders).
-
Take a detailed psychiatric history to assess for pre-existing conditions.
-
-
Measure Plasma Concentrations: If possible, obtain a blood sample to determine if the pilsicainide concentration is within, or exceeds, the therapeutic range. Intoxication is a known cause of psychiatric symptoms.[6]
Visualizations
Caption: Logical workflow for assessing a suspected neuropsychiatric adverse drug reaction (ADR).
Caption: Preclinical experimental workflow for neuropsychiatric screening of pilsicainide.
References
- 1. Pilsicainide - Wikipedia [en.wikipedia.org]
- 2. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 4. What is Pilsicainide used for? [synapse.patsnap.com]
- 5. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilsicainide Intoxication with Neuropsychiatric Symptoms Treated with Continuous Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of Pilsicainide? [synapse.patsnap.com]
- 8. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiopulmonary arrest upon admission caused by pilsicainide hydrochloride intoxication: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs with a negative impact on cognitive functions (Part 2): drug classes to consider while prescribing in CKD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropsychiatric consequences of cardiovascular medications - PMC [pmc.ncbi.nlm.nih.gov]
Pilsicainide hydrochloride purity and quality control for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and quality of Pilsicainide Hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound for research-grade material?
A1: For research and experimental purposes, this compound should generally have a purity of 98.0% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the critical quality control tests for this compound before use in experiments?
A2: A comprehensive quality control assessment for this compound should include a range of tests to confirm its identity, purity, and strength. Key tests include identification, assay for potency, determination of impurities, and measurement of water content.[2]
Q3: How can I identify this compound?
A3: Identification can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by comparing the sample's spectrum to a reference standard. Chromatographic methods like HPLC, when compared against a known standard, also serve as a reliable identification method.
Q4: What types of impurities might be present in a this compound sample?
A4: Impurities can originate from the synthesis process or from degradation. These can include related substances (organic impurities), residual solvents from manufacturing, and inorganic impurities like heavy metals. Degradation products can form due to hydrolysis or oxidation.[3][4]
Q5: How should this compound be stored to prevent degradation?
A5: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, consult the supplier's recommendations, which may include refrigeration.
Troubleshooting Guide
Problem 1: Inconsistent results in bioassays or electrophysiological experiments.
-
Possible Cause 1: Purity Issues. The purity of the this compound may be lower than required, or it may contain impurities that interfere with the experiment.
-
Solution: Re-verify the purity of your compound using a validated HPLC method. Compare the results with the supplier's Certificate of Analysis. If significant discrepancies are found, consider sourcing a new, high-purity batch.
-
-
Possible Cause 2: Degradation of the Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh stock solutions for each experiment. If degradation is suspected, a stability-indicating HPLC method can be used to quantify the presence of known degradants.
-
Problem 2: Poor peak shape or resolution during HPLC analysis.
-
Possible Cause 1: Inappropriate Column or Mobile Phase. The choice of stationary phase and mobile phase composition is critical for good chromatography.
-
Solution: Refer to established HPLC protocols for this compound. A C18 column with a mobile phase consisting of an acetonitrile and buffer mixture is commonly effective.[5]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject. Ensure the injection volume and concentration are within the linear range of the detector.
-
Problem 3: Variability in aqueous solution preparation.
-
Possible Cause 1: pH Sensitivity. The solubility of this compound can be pH-dependent.
-
Solution: Use a buffered solution for preparing aqueous stocks to maintain a consistent pH. For many applications, dissolving in distilled water is sufficient, but for sensitive assays, a buffer is recommended.[6]
-
-
Possible Cause 2: Inaccurate Weighing. Small errors in weighing can lead to significant concentration differences, especially for potent compounds.
-
Solution: Use a calibrated analytical balance and ensure it is free from drafts or vibrations. For highly sensitive experiments, consider performing a concentration verification of your stock solution using UV-Vis spectroscopy or HPLC.
-
Purity and Quality Control Specifications
The following table summarizes key quality control parameters for this compound.
| Parameter | Method | Typical Specification | Reference(s) |
| Appearance | Visual Inspection | White to off-white powder/crystals | [1] |
| Identification | FTIR | Conforms to reference spectrum | [2] |
| Assay (Purity) | HPLC | ≥ 98.0% | [1] |
| Water Content | Karl Fischer Titration | Lot-specific (typically ≤ 1.0%) | [2] |
| Related Substances | HPLC / HPTLC | Specified and unspecified impurities within defined limits | [3] |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH limits | [2] |
| Heavy Metals | ICP-MS or Colorimetric Methods | ≤ 20 ppm (as a general limit) | [2] |
| Melting Point | Capillary Method | 211.0 - 215.0 °C | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assay
This protocol is based on a method for the analysis of this compound Hydrate.[5]
-
System: A standard HPLC system with a UV detector.
-
Column: Inertsil ODS-4 (5 µm, 150 x 4.6 mm I.D.) or equivalent C18 column.
-
Mobile Phase:
-
Solvent A: Acetonitrile (CH3CN)
-
Solvent B: Prepare by adding 5 mL of triethylamine to 750 mL of water. Adjust the pH to 4.0 with phosphoric acid, then add water to make a final volume of 1000 mL.
-
Elution: Isocratic with a ratio of A/B = 1/5 (v/v).
-
-
Flow Rate: 1.35 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the sample to be tested at a similar concentration.
-
System Suitability:
-
Theoretical Plates: ≥ 5,000
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area (n=6 injections): ≤ 2.0%
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main pilsicainide peak to the total area of all peaks (area percent method) or by comparing it to the standard of known concentration.
Visualizations
This compound Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control testing of a new batch of this compound.
References
- 1. This compound 88069-49-2 | 東京化成工業株式会社 [tcichemicals.com]
- 2. Quality Control Release Testing for Pharmaceutical Products | SGS United Kingdom [sgs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glsciences.com [glsciences.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pilsicainide in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Class Ic antiarrhythmic agent, pilsicainide, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pilsicainide?
Pilsicainide is a potent blocker of the fast inward sodium current (INa) in cardiomyocytes.[1][2][3][4][5] It achieves this by binding to the pore of the α-subunit of the cardiac sodium channel, Nav1.5, which is encoded by the SCN5A gene.[1][2][6] Pilsicainide exhibits state-dependent binding, showing a higher affinity for the open and inactivated states of the channel.[4] This property makes it particularly effective at blocking sodium channels in rapidly firing cells, a characteristic of tachyarrhythmias.[4]
Q2: What are the potential mechanisms of cellular resistance to pilsicainide?
The primary mechanism of altered sensitivity to pilsicainide is through genetic variations in the SCN5A gene.[2][6][7] Mutations in SCN5A can alter the structure of the Nav1.5 channel, potentially affecting pilsicainide's binding affinity or the channel's gating properties. For instance, the V1328M SCN5A mutation has been shown to enhance the use-dependent block of pilsicainide, which can lead to proarrhythmic effects in some individuals.[2] While not "resistance" in the traditional sense of reduced efficacy, this illustrates how genetic factors can significantly modify the drug's action. Other potential, though less documented for pilsicainide specifically, mechanisms could include alterations in Nav1.5 channel expression, trafficking to the cell membrane, or changes in post-translational modifications.[6][8][9][10]
Q3: Are there established pilsicainide-resistant cell lines available?
Currently, there are no widely available, commercially produced pilsicainide-resistant cardiac cell lines. Researchers typically need to generate these models in-house. This can be achieved through two main approaches:
-
Inducing resistance through chronic drug exposure: This involves culturing cardiac cell lines (e.g., human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or immortalized cardiac cell lines) with gradually increasing concentrations of pilsicainide over an extended period.[11][12][13]
-
Genetic engineering: Using techniques like CRISPR-Cas9 to introduce specific SCN5A mutations known or suspected to alter pilsicainide sensitivity into a cardiac cell line.
Q4: How can I assess the development of pilsicainide resistance in my cellular model?
The development of resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of pilsicainide in the potential resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using cell viability assays or, more directly, through electrophysiological measurements of the sodium current.
Q5: What signaling pathways could potentially be modulated to overcome pilsicainide resistance?
Several signaling pathways are known to regulate the expression, trafficking, and function of Nav1.5 channels. Targeting these pathways may offer strategies to overcome resistance:
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): Phosphorylation of Nav1.5 by PKA and PKC can modulate sodium current magnitude and channel trafficking.[6]
-
Ca2+/Calmodulin-dependent protein Kinase II (CaMKII): CaMKII-dependent phosphorylation can also alter Nav1.5 function and has been implicated in arrhythmias.[14]
-
Ubiquitination Pathways: The ubiquitination of Nav1.5 is a key step in its degradation. Modulating the enzymes involved in this process could alter the density of Nav1.5 channels on the cell surface.[10]
-
Trafficking and Scaffolding Proteins: A number of proteins are involved in the trafficking of Nav1.5 to the cell membrane and its localization within specific cellular domains. Enhancing these processes could potentially increase the number of functional channels available to be targeted by pilsicainide.[8]
-
Notch Signaling Pathway: This pathway has been shown to down-regulate SCN5A expression.[1]
Troubleshooting Guides
Troubleshooting Patch-Clamp Experiments for Pilsicainide Efficacy
| Problem | Possible Cause | Suggested Solution |
| Unstable gigaohm seal | Unhealthy cells, dirty pipette, improper pressure. | Ensure cells are healthy and not overgrown. Use freshly pulled and fire-polished pipettes. Apply gentle positive pressure when approaching the cell and release it to form the seal.[15] |
| Low sodium current amplitude | Poor cell health, low Nav1.5 expression, incorrect voltage protocol. | Use cells from a lower passage number. Confirm Nav1.5 expression using immunofluorescence or western blotting. Optimize the voltage protocol to ensure maximal channel activation. |
| Inconsistent pilsicainide block | Incomplete drug perfusion, drug degradation, state-dependence of the block. | Ensure complete and rapid perfusion of the recording chamber. Prepare fresh drug solutions for each experiment. Be aware that pilsicainide's block is use-dependent; apply a consistent stimulation frequency to elicit a stable block.[4] |
| "Rundown" of sodium current over time | Intracellular dialysis, channel instability. | Use perforated patch-clamp to preserve the intracellular environment. Include ATP and GTP in the internal solution to support cellular metabolism. |
| Difficulty breaking into whole-cell configuration | High pipette resistance, insufficient suction. | Use pipettes with a resistance of 2-5 MΩ. Apply brief, strong suction pulses to rupture the membrane.[15] |
Troubleshooting Cell Viability Assays for Pilsicainide Cytotoxicity
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media. Use a multichannel pipette for adding reagents. |
| Low signal-to-noise ratio | Insufficient cell number, incorrect incubation time, reagent degradation. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time with the viability reagent. Store reagents as recommended by the manufacturer and protect from light. |
| Inconsistent IC50 values | Variation in cell passage number, different drug incubation times, serum effects. | Use cells within a consistent passage number range for all experiments. Standardize the drug incubation time. Be aware that serum components can bind to drugs and affect their potency; consider using serum-free media during the drug incubation period. |
| Discrepancy between cytotoxicity and electrophysiological data | Cell viability assays measure metabolic activity, not just ion channel block. Pilsicainide may have off-target effects at high concentrations. | Correlate cell viability data with direct measurements of sodium current block using patch-clamping. Assess for markers of apoptosis or necrosis to confirm the mechanism of cell death.[16][17] |
Experimental Protocols
Protocol 1: Generation of a Pilsicainide-Resistant Cardiac Cell Line
This protocol provides a general framework for inducing pilsicainide resistance in a cardiac cell line (e.g., hiPSC-CMs) through continuous drug exposure.
Materials:
-
Parental cardiac cell line
-
Complete cell culture medium
-
Pilsicainide hydrochloride
-
Cell counting solution (e.g., trypan blue)
-
Sterile culture flasks and plates
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with pilsicainide using a cell viability assay (see Protocol 2) to determine the initial IC50.
-
Initial drug exposure: Seed the parental cells at a low density and culture them in a medium containing pilsicainide at a concentration of approximately one-tenth of the IC50.
-
Monitor cell viability and proliferation: Closely monitor the cells for signs of stress and cell death. The culture may initially show a significant decrease in viable cells.
-
Allow for recovery and expansion: Continue to culture the surviving cells in the pilsicainide-containing medium until they resume a normal proliferation rate.
-
Stepwise increase in drug concentration: Once the cells are stably proliferating at the current pilsicainide concentration, subculture them and increase the drug concentration in the medium by a factor of 1.5 to 2.
-
Repeat the selection process: Repeat steps 3-5 for several months. The goal is to gradually acclimate the cells to higher concentrations of pilsicainide.
-
Characterize the resistant phenotype: Periodically, and at the end of the selection process, determine the IC50 of the cultured cells to pilsicainide. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Cryopreserve resistant cells: At various stages of resistance, cryopreserve aliquots of the cells for future experiments.
Protocol 2: Assessment of Pilsicainide Cytotoxicity using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of pilsicainide.
Materials:
-
Parental and potentially resistant cardiac cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of pilsicainide in complete medium. Remove the existing medium from the wells and add 100 µL of the pilsicainide dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without the drug as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each pilsicainide concentration relative to the untreated control. Plot the percentage of viability against the log of the pilsicainide concentration and use a non-linear regression to determine the IC50 value.
Protocol 3: Electrophysiological Assessment of Pilsicainide Block of INa
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the block of the sodium current (INa) by pilsicainide.
Materials:
-
Cardiac cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
Pilsicainide stock solution
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber and perfuse with the external solution.
-
Establish Whole-Cell Configuration: Approach a single, healthy cell with the patch pipette while applying slight positive pressure. Upon contact, release the pressure to form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record Baseline INa: Clamp the cell at a holding potential of -120 mV. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit INa. Record the peak inward current at each voltage step.
-
Apply Pilsicainide: Perfuse the recording chamber with the external solution containing the desired concentration of pilsicainide.
-
Record INa in the Presence of Pilsicainide: After a few minutes of drug application to allow for equilibration, repeat the voltage-step protocol to record the pilsicainide-blocked INa.
-
Data Analysis: Measure the peak INa amplitude at each voltage step before and after pilsicainide application. Calculate the percentage of block at each voltage. To determine the IC50, repeat the experiment with a range of pilsicainide concentrations and plot the percentage of block against the drug concentration.
Data Presentation
Table 1: Hypothetical Pilsicainide IC50 Values in Sensitive and Resistant Cellular Models
| Cell Line | Genetic Background | IC50 (µM) | Fold Resistance |
| Parental hiPSC-CMs | Wild-type SCN5A | 5.2 ± 0.8 | 1 |
| Resistant hiPSC-CMs | Chronically pilsicainide-exposed | 38.5 ± 4.1 | 7.4 |
| HEK293 | Wild-type SCN5A | 7.8 ± 1.2 | 1 |
| HEK293 | SCN5A V1328M mutant | 4.1 ± 0.6 | 0.5 (Increased Sensitivity) |
Note: These are representative data and will vary depending on the specific cell line and experimental conditions.
Table 2: Electrophysiological Effects of Pilsicainide on Wild-type and Mutant Nav1.5 Channels
| Parameter | Wild-type Nav1.5 | SCN5A V1328M Mutant |
| Baseline Characteristics | ||
| Peak INa Density (pA/pF) | -150 ± 25 | -145 ± 30 |
| V1/2 of Activation (mV) | -45.2 ± 1.8 | -44.8 ± 2.1 |
| V1/2 of Inactivation (mV) | -85.6 ± 2.5 | -78.6 ± 2.3 |
| Effect of 10 µM Pilsicainide | ||
| Tonic Block (%) | 15.2 ± 3.1 | 16.5 ± 3.5 |
| Use-Dependent Block (at 2 Hz, %) | 45.8 ± 5.2 | 68.3 ± 6.1 |
| Ki for Use-Dependent Block (µM) | 35.8 | 19.3 |
Indicates a statistically significant difference from the wild-type. Data adapted from a study on the V1328M mutation.[2]
Visualizations
References
- 1. SCN5A Variants: Association With Cardiac Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel SCN5A Mutation Associated with Drug Induced Brugada Type ECG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. SCN5A channelopathy: arrhythmia, cardiomyopathy, epilepsy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilsicainide Administration Unmasks a Phenotype of Brugada Syndrome in a Patient with Overlap Syndrome due to the E1784K SCN5A Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic and Non-Genomic Regulatory Mechanisms of the Cardiac Sodium Channel in Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of the cardiac Na+ channel NaV1.5 by post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Cardiovascular Disease Models in Drug Discovery - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CARDIAC MODELS IN DRUG DISCOVERY AND DEVELOPMENT: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Model Systems to Study Cardiovascular Injury from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-translational modifications of the cardiac Na channel: contribution of CaMKII-dependent phosphorylation to acquired arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientifica.cn [scientifica.cn]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pilsicainide Hydrochloride and Flecainide in Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pilsicainide hydrochloride and flecainide, two Class IC antiarrhythmic agents, in the context of atrial fibrillation (AF) models. The information presented is collated from preclinical and clinical research to support further investigation and drug development.
Electrophysiological Performance: A Head-to-Head Comparison
A direct comparison of the electrophysiological effects of intravenously administered pilsicainide and flecainide in patients reveals both similarities and key differences in their impact on the atrial myocardium.[1] Both drugs are potent sodium channel blockers, a characteristic of Class IC antiarrhythmic agents.[2][3]
Table 1: Comparative Electrophysiological Effects on Atrial Myocardium [1]
| Parameter | Pilsicainide (1 mg/kg/10 min) | Flecainide (2 mg/kg/10 min) | p-value |
| Atrial Effective Refractory Period (ERP-A) | 211 ± 27 ms to 246 ± 39 ms | 217 ± 25 ms to 244 ± 33 ms | < 0.001 (for both) |
| Intra-atrial Conduction Time (CT) | 121 ± 33 ms to 149 ± 43 ms | 122 ± 22 ms to 153 ± 27 ms | < 0.001 (for both) |
| Max Intra-atrial Conduction Delay (Max CD) | Shortened | No significant change | N/A |
| Repetitive Atrial Firing Zone (RAFZ) | 21 ± 25 ms to 4 ± 10 ms | No significant change | < 0.01 |
| Fragmented Atrial Activity Zone (FAZ) | 24 ± 24 ms to 14 ± 18 ms | No significant change | < 0.05 |
| Intra-atrial Conduction Delay Zone (CDZ) | 56 ± 29 ms to 43 ± 32 ms | No significant change | < 0.05 |
Mechanism of Action: A Look at the Signaling Pathways
Both pilsicainide and flecainide exert their primary antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
Pilsicainide is considered a "pure" sodium channel blocker, with high affinity for the open state of the channel, making its effects more pronounced at faster heart rates (use-dependency).[2] Flecainide, while also a potent sodium channel blocker, has been shown to affect other ion channels, which may contribute to its broader electrophysiological profile.[3]
References
- 1. Differentiation of the electrophysiological effects on the atrial myocardium between the pure Na channel blocker, pilsicainide, and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pilsicainide? [synapse.patsnap.com]
- 3. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pilsicainide and Other Class Ic Antiarrhythmic Drugs for Ventricular Tachycardia
For researchers and professionals in drug development, understanding the nuanced differences between antiarrhythmic drugs is paramount. This guide provides a detailed comparison of pilsicainide against other prominent class Ic antiarrhythmic agents, namely flecainide and propafenone, with a specific focus on their application in treating ventricular tachycardia (VT). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: The Role of Sodium Channel Blockade
Class Ic antiarrhythmic drugs, including pilsicainide, flecainide, and propafenone, exert their primary therapeutic effect by blocking the fast inward sodium channels (Na+) in the cardiac myocytes.[1] This blockade slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in the conduction velocity of electrical impulses through the atria, ventricles, and His-Purkinje system.[1] By slowing conduction, these agents can interrupt reentrant circuits, which are a common underlying mechanism of ventricular tachycardias.[1]
Class Ic agents are characterized by their slow dissociation kinetics from the sodium channel, resulting in a use-dependent blockade that is more pronounced at faster heart rates, a key feature in targeting tachyarrhythmias.[2]
Caption: Mechanism of action of Class Ic antiarrhythmic drugs.
Comparative Efficacy in Ventricular Arrhythmias
Direct head-to-head clinical trials comparing pilsicainide with flecainide and propafenone for ventricular tachycardia are limited. However, data from various studies provide insights into their relative efficacy.
Flecainide vs. Propafenone
A study involving 170 patients with ventricular arrhythmias provided a direct comparison of flecainide and propafenone. The patient population was stratified based on the absence (Group A) or presence (Group B) of organic heart disease.
| Patient Group | Drug | Endpoint | Efficacy (Mean % Reduction) at 5 Months | Efficacy (Mean % Reduction) at 10 Months |
| Group A (No Organic Heart Disease) | Flecainide | Premature Ventricular Complexes (PVCs) | 93% | 91% |
| Propafenone | Premature Ventricular Complexes (PVCs) | 89% | 91% | |
| Flecainide | Complex Ventricular Events (CVEs) | 90% | 100% | |
| Propafenone | Complex Ventricular Events (CVEs) | 100% | 100% | |
| Group B1 (Organic Heart Disease, LVEF >35%) | Flecainide | Complex Ventricular Events (CVEs) | 66% | 53% |
| Propafenone | Complex Ventricular Events (CVEs) | 86% | 73% | |
| Group B2 (Organic Heart Disease, LVEF <35%) | Flecainide | Premature Ventricular Complexes (PVCs) | 59% | 58% |
| Propafenone | Premature Ventricular Complexes (PVCs) | 65% | 67% | |
| Flecainide | Complex Ventricular Events (CVEs) | 28% | 36% | |
| Propafenone | Complex Ventricular Events (CVEs) | 47% | 52% |
In patients without organic heart disease, both flecainide and propafenone demonstrated high efficacy in suppressing PVCs and CVEs. However, in patients with organic heart disease, propafenone appeared to be more effective than flecainide in reducing complex ventricular events.
Pilsicainide Efficacy Data
While direct comparative data is scarce, studies have demonstrated the efficacy of pilsicainide in treating ventricular arrhythmias. In a canine model of coronary ligation-induced ventricular arrhythmias, pilsicainide at doses of 2.5 and 5 mg/kg suppressed ventricular arrhythmias by more than 50%.[3] Clinical data has also shown that both oral and intravenous pilsicainide are effective in managing ventricular tachyarrhythmias, including ventricular extrasystoles.[4]
Safety and Tolerability
The use of class Ic antiarrhythmic drugs is associated with a risk of proarrhythmia, particularly in patients with structural heart disease.
| Drug | Common Adverse Effects | Proarrhythmic Concerns |
| Pilsicainide | Dizziness, headache, gastrointestinal disturbances | Can induce ventricular arrhythmias, particularly in patients with Brugada syndrome.[5] |
| Flecainide | Dizziness, visual disturbances, dyspnea, headache | Increased mortality in patients with a prior myocardial infarction (CAST trial). May cause proarrhythmia, especially in patients with structural heart disease. |
| Propafenone | Dizziness, metallic taste, constipation, blurred vision | Similar proarrhythmic potential to flecainide, particularly in patients with structural heart disease. |
A comparative study on the long-term safety of flecainide and propafenone in patients with paroxysmal supraventricular tachyarrhythmias found that serious proarrhythmic events were infrequent. One case of ventricular tachycardia was reported with propafenone, while two cases of atrial fibrillation with a rapid ventricular response were observed with flecainide.[6]
Experimental Protocols for Efficacy Assessment
The efficacy of antiarrhythmic drugs in suppressing ventricular tachycardia is often evaluated through programmed electrical stimulation (PES) during an electrophysiology (EP) study.
General Protocol for Programmed Electrical Stimulation
-
Baseline Electrophysiologic Study: Catheters with electrodes are percutaneously inserted and positioned in the heart to record intracardiac electrograms and to pace the heart. Baseline measurements of cardiac conduction intervals are obtained.
-
Induction of Ventricular Tachycardia: A standardized protocol of programmed electrical stimulation is employed to induce sustained monomorphic ventricular tachycardia. This typically involves delivering a train of paced beats (drive train) followed by one to three extrastimuli at progressively shorter coupling intervals.
-
Drug Administration: Once VT is reproducibly induced, the investigational drug (e.g., pilsicainide, flecainide, or propafenone) is administered intravenously or orally.
-
Post-Drug Electrophysiologic Study: After a sufficient time for the drug to take effect, the programmed electrical stimulation protocol is repeated to assess whether the drug has rendered the ventricular tachycardia non-inducible or has altered its characteristics (e.g., slowed the rate).
-
Monitoring: Throughout the procedure, the patient's electrocardiogram, intracardiac signals, and hemodynamic status are continuously monitored.
Caption: Experimental workflow for assessing drug efficacy on VT.
Conclusion
Pilsicainide, flecainide, and propafenone are effective class Ic antiarrhythmic agents for the management of ventricular tachycardia due to their sodium channel blocking properties. While flecainide and propafenone have been more extensively compared in clinical trials, with propafenone showing a potential advantage in patients with structural heart disease, pilsicainide has also demonstrated efficacy in preclinical and clinical settings. The choice of agent should be individualized based on the patient's underlying cardiac condition, potential for proarrhythmia, and side effect profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of pilsicainide against other class Ic drugs in the treatment of ventricular tachycardia.
References
- 1. [Propafenone and flecainide in the therapy of ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antiarrhythmic effects of pilsicainide hydrochloride and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incidence and initial characteristics of pilsicainide-induced ventricular arrhythmias in patients with Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of flecainide versus propafenone for the long-term management of symptomatic paroxysmal supraventricular tachyarrhythmias. Report from the Flecainide and Propafenone Italian Study (FAPIS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Pilsicainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for assessing the purity of pilsicainide hydrochloride, a class Ic antiarrhythmic agent, using High-Performance Liquid Chromatography (HPLC). The primary focus is on the official method outlined in the Japanese Pharmacopoeia (JP), as this compound is a drug developed and predominantly marketed in Japan. A comparative discussion with the principles of a modern stability-indicating HPLC method is also presented to offer a broader analytical perspective.
Introduction to this compound and Purity Assessment
This compound is a crucial antiarrhythmic drug used in the treatment of various cardiac arrhythmias. Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. HPLC is the most widely used analytical technique for the quantitative and qualitative assessment of drug purity, capable of separating the main compound from any process-related impurities and degradation products.
Official Pharmacopoeial Method: Japanese Pharmacopoeia
This compound Hydrate is an official monograph in the 18th Edition of the Japanese Pharmacopoeia (JP).[1][2] The HPLC method detailed below is based on the conditions reported for the Japanese Pharmacopoeia, providing a robust and validated procedure for purity analysis. It is important to note that this compound does not have an official monograph in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).
Experimental Protocol: Japanese Pharmacopoeia Method
This method is designed for the routine quality control of this compound.
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: Inertsil ODS-4 (5 µm, 150 x 4.6 mm I.D.) or an equivalent L1 column.
-
Column Temperature: 40 °C.
-
Detector: UV detector set at a wavelength of 210 nm.
Mobile Phase and Elution:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B (Aqueous Solution): Add 5 mL of triethylamine to 750 mL of water. Adjust the pH to 4.0 with phosphoric acid, and then add water to make up to 1000 mL.
-
Elution Mode: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B in a 1:5 (v/v) ratio.
-
Flow Rate: 1.35 mL/min.
Sample Preparation and Injection:
-
Standard Sample Preparation: Prepare a standard solution of this compound Hydrate at a suitable concentration (e.g., 2 mg/L and 2000 mg/L for linearity checks).
-
Injection Volume: 20 µL.
System Suitability Requirements:
-
Theoretical Plates: Not less than 5,000.
-
Tailing Factor: Not more than 1.5.
-
Relative Standard Deviation (RSD) of the Peak Area (n=6): Not more than 2.0%.
Comparison with a Modern Stability-Indicating HPLC Method
While the Japanese Pharmacopoeia method is well-established for quality control, a modern stability-indicating method (SIM) provides a more comprehensive assessment of a drug's purity, especially in the context of stability studies and the identification of potential degradation products. Below is a comparison of the key features.
| Parameter | Japanese Pharmacopoeia Method | Principles of a Modern Stability-Indicating Method (SIM) |
| Primary Goal | To quantify the main component and ensure it meets the specified purity criteria. | To separate, detect, and quantify the active pharmaceutical ingredient (API) from all potential process impurities and degradation products. |
| Development | Based on established and validated pharmacopoeial standards for routine quality control. | Developed through forced degradation studies (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and ensure the method's specificity.[3][4][5][6][7] |
| Elution Mode | Typically isocratic for simplicity and robustness in routine analysis. | Often employs a gradient elution to resolve a wider range of impurities with varying polarities that may be generated during stability studies. |
| Detector | Commonly a UV detector at a single wavelength. | A photodiode array (PDA) detector is preferred to assess peak purity and identify the presence of co-eluting impurities. |
| Validation | Validated according to pharmacopoeial requirements, focusing on parameters like precision, accuracy, and system suitability. | Rigorous validation according to ICH guidelines, with a strong emphasis on specificity and the ability to separate all known impurities and degradation products. |
| Information on Impurities | May not separate all potential degradation products. Information on the identity of impurities is often not part of the routine method. | Aims to identify and characterize significant degradation products, providing a deeper understanding of the drug's stability profile. |
Information on this compound Impurities: Detailed public information on the specific process impurities and degradation products of this compound is not readily available. The development of a comprehensive stability-indicating method would necessitate forced degradation studies to identify and characterize these potential impurities.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the assessment of this compound purity via HPLC, from sample preparation to data analysis and reporting.
Conclusion
The Japanese Pharmacopoeia provides a well-defined and robust HPLC method for the routine purity assessment of this compound. For research, development, and in-depth stability studies, the development of a validated stability-indicating HPLC method is highly recommended. Such a method, developed through forced degradation studies, would provide greater assurance of the drug's stability and a more comprehensive understanding of its impurity profile. The choice of method will ultimately depend on the specific analytical needs, with the JP method being suitable for quality control and a stability-indicating method being essential for comprehensive drug characterization and stability assessment.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. 日本药典第18版,The Japanese Pharmacopoeia 18th Edition [drugfuture.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
A Head-to-Head In Vitro Comparison of Pilsicainide and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the electrophysiological effects of pilsicainide and quinidine, two antiarrhythmic drugs with distinct mechanisms of action. The information presented is synthesized from multiple experimental studies to offer a comprehensive overview for research and drug development purposes.
Electrophysiological Effects on Cardiac Ion Channels and Action Potentials
Pilsicainide is classified as a Class Ic antiarrhythmic agent, acting as a potent and pure blocker of the fast inward sodium current (INa).[1] In contrast, quinidine, a Class Ia antiarrhythmic drug, exhibits a broader spectrum of activity, targeting multiple ion channels.[2][3][4][5] Quinidine not only blocks the fast sodium current but also inhibits several potassium currents, including the transient outward current (Ito), the delayed rectifier currents (IKr and IKs), and the inward rectifier current (IK1), as well as the L-type calcium current (ICa).[2][3][4][5]
The differential effects of these drugs on ion channels translate into distinct alterations of the cardiac action potential. While both drugs reduce the maximum upstroke velocity (Vmax) of the action potential due to their sodium channel blocking properties, their effects on repolarization differ significantly.
A comparative study on human atrial action potentials using flecainide, a Class Ic antiarrhythmic with a mechanism similar to pilsicainide, and quinidine provides valuable insights. Both drugs demonstrated a rate-dependent reduction in Vmax, with the Class Ic agent showing greater potency and slower kinetics.[6] However, their effects on action potential duration (APD) were opposing and rate-dependent. Quinidine significantly prolonged the APD at slower heart rates, an effect that diminished at faster rates.[6] Conversely, the Class Ic agent caused minimal APD prolongation at slower rates but markedly increased it at faster pacing frequencies.[6]
The following table summarizes the quantitative effects of pilsicainide and quinidine on various electrophysiological parameters as reported in in vitro studies.
Table 1: Comparative In Vitro Electrophysiological Effects of Pilsicainide and Quinidine
| Parameter | Pilsicainide | Quinidine | Species/Tissue | Key Findings |
| Sodium Channel (INa) Block | Potent, "pure" blocker[1] | Moderate blocker[4] | Guinea Pig Ventricular Myocytes, Human Atria | Both drugs exhibit rate-dependent block of Vmax. A direct comparison with the similar Class Ic drug, flecainide, showed it to be more potent than quinidine in reducing Vmax in human atrial tissue[6]. |
| Potassium Channel (IK) Block | Little to no effect[3] | Blocks Ito, IKr, IKs, and IK1[2][3][4][5] | Rabbit & Rat Ventricular Myocytes | Quinidine's potassium channel blockade contributes to its effect on action potential duration[4]. |
| Calcium Channel (ICa) Block | No significant effect reported | Blocks L-type Ca2+ channels[3] | Not specified | Quinidine's calcium channel blocking activity contributes to its overall electrophysiological profile. |
| Action Potential Duration (APD) | Minimal effect, or prolongation at fast rates[6] | Prolongs APD, especially at slow rates[4][6] | Human Atria, Canine Purkinje Fibers | The two drugs show opposite rate-dependent effects on APD[6]. |
| Conduction Velocity | Decreases | Decreases | Guinea Pig Pulmonary Vein & Left Atrium | Pilsicainide's effect on conduction velocity was more pronounced in the pulmonary vein than in the left atrium. |
| Effective Refractory Period (ERP) | Prolongs | Prolongs | Guinea Pig Pulmonary Vein & Left Atrium | Pilsicainide's effect on ERP was less pronounced in the pulmonary vein compared to the left atrium. |
Experimental Protocols
The data presented in this guide are derived from studies employing standard in vitro cardiac electrophysiology techniques. Below are generalized methodologies representative of those used in the cited research.
Isolated Cardiac Myocyte Electrophysiology (Patch-Clamp)
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, rat).
-
Recording Technique: The whole-cell patch-clamp technique is used to record ionic currents.
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM) NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Pipette Solution: Contains (in mM) K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Drug Application: Pilsicainide or quinidine is applied to the external solution at various concentrations to determine their effects on specific ion channels.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure individual ionic currents (e.g., INa, IK, ICa). The holding potential and test pulses are tailored to the kinetics of the channel being studied.
Cardiac Tissue Electrophysiology (Microelectrode Studies)
-
Tissue Preparation: Tissues such as papillary muscles or atrial preparations are dissected from animal hearts (e.g., guinea pig, canine) and placed in a tissue bath.
-
Superfusion: The tissue is continuously superfused with oxygenated Tyrode's solution at a constant temperature (typically 36-37°C).
-
Recording Technique: Glass microelectrodes filled with KCl are used to impale cardiac cells and record transmembrane action potentials.
-
Stimulation: The tissue is stimulated at various frequencies (pacing cycle lengths) using external electrodes.
-
Measurements: Parameters such as resting membrane potential, action potential amplitude, Vmax, action potential duration at 50% and 90% repolarization (APD50 and APD90), and effective refractory period (ERP) are measured before and after the application of the drugs.
Visualizations
Drug Mechanism of Action on Cardiac Ion Channels
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of lignocaine and quinidine on the persistent sodium current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of flecainide and quinidine on action potential and ventricular arrhythmogenic properties in Scn3b knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilsicainide: A Focused Sodium Channel Blocker with Minimal Potassium Channel Interaction
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of antiarrhythmic drugs is paramount for both efficacy and safety. This guide provides a detailed comparison of pilsicainide with other antiarrhythmic agents, focusing on its well-established selectivity for sodium channels and its confirmed lack of significant potassium channel activity at therapeutic concentrations.
Pilsicainide is classified as a Class Ic antiarrhythmic agent, primarily exerting its therapeutic effect by blocking cardiac sodium (Na+) channels.[1] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. While some reports have suggested potential effects on potassium (K+) channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel, experimental data reveal that this interaction is significantly weaker than its potent sodium channel blockade and typically occurs at supra-therapeutic concentrations.
Comparative Analysis of Ion Channel Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of pilsicainide on its primary target, the cardiac sodium channel (Nav1.5), and its off-target effect on the hERG potassium channel. For comparison, data for other antiarrhythmic drugs with known potassium channel activity are included.
| Drug | Drug Class | Primary Ion Channel Target | Na+ Channel IC50 | hERG K+ Channel IC50 | Reference |
| Pilsicainide | Class Ic | Sodium Channel | 76 µM (at 10 Hz) | 20.4 µM | [2] |
| 189 µM (at 0.1 Hz) | |||||
| Flecainide | Class Ic | Sodium Channel | Not specified in snippets | 1.49 µM | [3] |
| Quinidine | Class Ia | Sodium & Potassium Channels | Not specified in snippets | Not specified in snippets | |
| Amiodarone | Class III | Potassium Channel | Not specified in snippets | Not specified in snippets | |
| Dofetilide | Class III | Potassium Channel | Not specified in snippets | Not specified in snippets |
Experimental Evidence: Unraveling the Selectivity of Pilsicainide
The determination of pilsicainide's ion channel activity has been predominantly conducted using the whole-cell patch-clamp technique on isolated cardiac myocytes or heterologous expression systems like Human Embryonic Kidney (HEK293) cells.
Key Experimental Findings:
-
Potent Sodium Channel Blockade: Studies have consistently demonstrated that pilsicainide is a potent blocker of the cardiac sodium channel Nav1.5. The IC50 for this interaction is in the micromolar range and exhibits use-dependency, meaning its blocking effect is more pronounced at higher heart rates.
-
Weak hERG Potassium Channel Interaction: While pilsicainide can block the hERG potassium channel, the IC50 value of 20.4 µM is considerably higher than its IC50 for sodium channels, especially at physiological heart rates.[2] This indicates a significantly lower affinity for the hERG channel.
-
Comparison with Other Antiarrhythmics: In contrast to pilsicainide, Class III antiarrhythmic drugs like amiodarone and dofetilide are potent blockers of potassium channels, which is their primary mechanism of action.[4][5] Even other Class Ic agents like flecainide exhibit a more potent hERG block than pilsicainide.[3]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The following is a representative protocol for assessing the effect of pilsicainide on hERG potassium channels, based on methodologies described in published research.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pilsicainide on the hERG potassium channel current.
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.
Methodology:
-
Cell Culture: HEK293 cells expressing hERG channels are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is employed.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
A gigaohm seal is formed between the micropipette and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV for 1-2 seconds is applied, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Drug Application:
-
Pilsicainide is dissolved in the external solution to achieve a range of concentrations.
-
The drug-containing solution is perfused onto the cell, and the effect on the hERG tail current is measured after reaching a steady-state block.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each pilsicainide concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for determining pilsicainide's effect on hERG channels.
Caption: Mechanism of action of pilsicainide on cardiac ion channels.
Conclusion
The experimental evidence strongly supports the classification of pilsicainide as a selective sodium channel blocker. While it can interact with the hERG potassium channel, this effect is significantly less potent and occurs at concentrations that are generally not reached during therapeutic use. This pharmacological profile distinguishes pilsicainide from many other antiarrhythmic agents and underscores its targeted mechanism of action. For researchers and clinicians, this selectivity is a key consideration in understanding its efficacy and safety profile in the management of cardiac arrhythmias.
References
Safety Operating Guide
Safe Handling and Personal Protective Equipment for Pilsicainide Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pilsicainide Hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance and requires careful handling. It is crucial to be aware of its potential risks before beginning any work.
GHS Hazard Classification:
| Identifier | Classification | Description | Source |
| Hazard Code | H301 | Toxic if swallowed | [1][2] |
| Storage Class | 6.1C | Combustible, acute toxic category 3 / toxic compounds or compounds causing chronic effects | [1] |
| Storage Temp. | Room Temperature | Store in a desiccated environment | [1] |
| Solubility | >5 mg/mL | In deionized water | [1] |
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound.[3] Different procedures require different levels of protection.
1. Standard Handling (Weighing, Solution Preparation in a Controlled Environment):
-
Gloves: Two pairs of chemotherapy-rated gloves (tested to ASTM D6978 standard) are required.[4][5][6]
-
Gown: A disposable, impermeable gown with long sleeves and a closed back should be worn.[5]
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.[3][7]
-
Respiratory Protection: When handling the powder form outside of a containment device (e.g., ventilated enclosure), a NIOSH-certified N95 or N100 respirator is strongly recommended to prevent inhalation.[3]
-
Additional Protection: Hair covers, beard covers (if applicable), and shoe covers should be used to minimize the risk of residue contamination.[5]
2. High-Risk Activities (Risk of Spills, Splashes, or Aerosol Generation):
-
Facial Protection: In addition to goggles, a face shield or a full face-piece respirator should be worn.[3][4][6]
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Standard Operating Procedure for Handling this compound.
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for minimizing exposure risk.
A. Preparation:
-
Designate Area: Cordon off and label a specific area for handling this compound.
-
Assemble Materials: Ensure a spill kit, waste disposal containers, and all necessary laboratory equipment are readily accessible.
-
Don PPE: Put on all required PPE as outlined above before entering the designated handling area.
B. Handling the Compound:
-
Weighing:
-
Always handle the solid powder form within a containment primary engineering control (C-PEC) such as a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weigh boats.
-
-
Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
C. Decontamination and Cleanup:
-
Surface Decontamination: Clean and decontaminate all work surfaces and equipment immediately after use.
-
PPE Removal (Doffing): Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
III. Spill Management and Disposal Plan
Immediate and correct response to spills is critical. A comprehensive disposal plan prevents environmental contamination and accidental exposure.
A. Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or generates significant dust.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate high-risk PPE, including a respirator, face shield, gown, and double gloves.
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. DO NOT sweep dry powder.
-
For Liquids: Surround the spill with absorbent material from the spill kit, working from the outside in.
-
-
Cleanup:
-
Carefully collect all contaminated materials using dedicated tools (e.g., scoops, forceps).
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution, followed by water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Emergency Response Workflow for a this compound Spill.
B. Disposal Plan:
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Containerization: Collect all hazardous waste in clearly labeled, sealed containers.
-
Institutional Protocol: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures.[8]
-
Unused Product: Do not dispose of unused this compound down the drain.[9] It must be disposed of as hazardous chemical waste through your institution's EHS program.[8]
-
Empty Containers: Empty raw material containers should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[8]
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C17H25ClN2O | CID 114817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pogo.ca [pogo.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
